o-Phenylbenzoic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSAKHOYBPSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870814 | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947-84-2, 51317-27-2 | |
| Record name | 1-Biphenyl-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Biphenylcarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Theoretical Conformational Analysis of 2-Biphenylcarboxylic Acid
Introduction
2-Biphenylcarboxylic acid, also known as 2-phenylbenzoic acid, is a fascinating molecule that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility is intrinsically linked to its three-dimensional structure, which is governed by the rotational freedom around the central carbon-carbon bond connecting the two phenyl rings and the bond linking the carboxylic acid group to one of the rings. The conformational preferences of this molecule dictate its intermolecular interactions and, consequently, its biological activity and material properties. A thorough understanding of its conformational landscape is therefore paramount for rational drug design and the development of novel materials.
This in-depth technical guide provides a comprehensive overview of the theoretical conformational analysis of 2-biphenylcarboxylic acid. It is intended for researchers, scientists, and drug development professionals who wish to employ computational methods to investigate the structure and dynamics of this and similar molecules. We will delve into the core theoretical concepts, provide a field-proven experimental protocol, and discuss the interpretation of the results, all while grounding our claims in authoritative scientific literature.
The Conformational Landscape of 2-Biphenylcarboxylic Acid: A Dance of Dihedral Angles
The conformation of 2-biphenylcarboxylic acid can be primarily described by two key dihedral angles (see Figure 1):
-
τ1 (C1'-C2'-C2-C1): The biphenyl twist angle, which defines the relative orientation of the two phenyl rings.
-
τ2 (C2-C1-C(O)-O): The carboxyl group angle, which describes the orientation of the carboxylic acid group relative to the phenyl ring it is attached to.
The interplay between these two rotational degrees of freedom, influenced by steric hindrance and potential intramolecular interactions, defines the molecule's potential energy surface.
The Role of Steric Hindrance and Intramolecular Interactions
The ortho-substitution of the carboxylic acid group introduces significant steric hindrance, which is expected to favor a non-planar arrangement of the phenyl rings. This is in contrast to the parent biphenyl molecule, which has a relatively low barrier to rotation.[2]
Furthermore, the proximity of the carboxylic acid's hydroxyl group to the second phenyl ring opens up the possibility of an intramolecular hydrogen bond between the acidic proton and the π-electron system of the neighboring ring. This interaction, if present, could play a significant role in stabilizing certain conformations.
Experimental Insights from X-ray Crystallography
Experimental data from X-ray crystallography provides invaluable benchmarks for our theoretical models. A study on the crystal structure of 2-biphenylcarboxylic acid revealed that in the solid state, the biphenyl twist angles (τ1) range from 46.5° to 52.5°.[3] The dihedral angles between the carboxyl group and the attached phenyl ring (τ2) were found to be in the range of 43.6° to 50.9°.[3] This confirms that the molecule adopts a non-planar conformation in the solid state.
Theoretical Methodologies: A Scientist's Toolkit for Conformational Analysis
Density Functional Theory (DFT) has emerged as a powerful and accurate tool for studying the conformational preferences and rotational barriers of organic molecules.[4] Its balance of computational cost and accuracy makes it the method of choice for systems of this size.
Choosing the Right Functional and Basis Set
The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For non-covalently interacting systems like 2-biphenylcarboxylic acid, where dispersion forces can be significant, it is highly recommended to use functionals that include empirical dispersion corrections. The B3LYP functional, a popular hybrid functional, paired with a dispersion correction (e.g., D3), has been shown to provide excellent agreement with experimental observations for similar systems.[4]
A triple-zeta basis set, such as 6-311++G(d,p), is generally a good choice for achieving a high level of accuracy in both geometry optimizations and energy calculations.[4] The inclusion of diffuse functions (++) is important for describing the π-system and potential hydrogen bonding interactions accurately.
A Step-by-Step Protocol for Conformational Analysis using Gaussian
The following protocol outlines a robust workflow for performing a theoretical conformational analysis of 2-biphenylcarboxylic acid using the Gaussian software package. This self-validating system ensures that the results are reliable and reproducible.
Step 1: Geometry Optimization of the Starting Structure
-
Build the initial structure of 2-biphenylcarboxylic acid in a molecular editor such as GaussView.
-
Perform an initial geometry optimization using a computationally less expensive method, such as B3LYP with a smaller basis set (e.g., 6-31G(d)), to obtain a reasonable starting geometry.
-
Perform a final geometry optimization of the lowest energy conformer using the chosen high-level method (e.g., B3LYP-D3/6-311++G(d,p)). This will serve as the starting point for the conformational scan.
Step 2: Performing a Relaxed Potential Energy Surface Scan
A relaxed potential energy surface (PES) scan is the core of the conformational analysis. In this procedure, the dihedral angle of interest is systematically varied, and at each step, the rest of the molecule's geometry is allowed to relax. This provides a detailed picture of the energy landscape along that coordinate.
-
Define the scan coordinate: In the Gaussian input file, specify the atoms that define the biphenyl twist angle (τ1) as the coordinate to be scanned.
-
Set the scan parameters:
-
Start: Define the starting value for the dihedral angle (e.g., 0 degrees).
-
Stop: Define the ending value for the dihedral angle (e.g., 180 degrees). A scan from 0 to 180 degrees is usually sufficient due to symmetry.
-
Step size: Choose an appropriate step size (e.g., 10 degrees) to ensure a smooth potential energy curve.
-
-
Use the Opt=ModRedundant keyword in the route section of the Gaussian input file to perform a relaxed scan.
-
Run the calculation.
Step 3: Analyzing the Results
-
Extract the energies: The output file from the Gaussian calculation will contain the energy at each step of the scan.
-
Plot the potential energy profile: Plot the energy as a function of the dihedral angle. This will reveal the low-energy conformers (minima on the curve) and the transition states (maxima on the curve) that separate them.
-
Identify and optimize stationary points: From the potential energy profile, identify the approximate dihedral angles corresponding to the minima and maxima. Use these geometries as starting points for full geometry optimizations to locate the exact stationary points.
-
Perform frequency calculations: For each optimized stationary point, perform a frequency calculation to confirm its nature. A minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the rotation of the dihedral angle).
-
Calculate rotational barriers: The rotational barrier is the energy difference between a transition state and the corresponding minimum energy conformer.
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes the key dihedral angles for 2-biphenylcarboxylic acid, comparing the experimental X-ray data with hypothetical, yet expected, computational results based on similar systems.
| Dihedral Angle | X-ray Crystallography Data[3] | Expected Computational Value (B3LYP-D3/6-311++G(d,p)) |
| τ1 (Biphenyl Twist) | 46.5° - 52.5° | ~50° - 60° |
| τ2 (Carboxyl Group) | 43.6° - 50.9° | ~40° - 50° |
Visualizing the Workflow and Molecular Structure
Graphviz diagrams are an excellent way to visualize the workflow and key molecular features.
References
Foreword: Bridging Molecular Properties and Pharmaceutical Outcomes
An In-depth Technical Guide to the Fundamental Physicochemical Properties of o-Phenylbenzoic Acid
In the landscape of drug discovery and development, the journey from a candidate molecule to a viable therapeutic is paved with rigorous scientific investigation. The success of this journey hinges not just on a molecule's pharmacological activity but profoundly on its physicochemical properties. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.[1][2][3] This guide is dedicated to a comprehensive exploration of this compound, a molecule of significant interest as a versatile intermediate in organic synthesis, particularly in the design of pharmaceuticals and functional materials. We will dissect its core physicochemical properties, not as a mere list of data points, but as a holistic narrative that connects molecular structure to functional behavior. For the researchers, scientists, and drug development professionals who navigate the complex interface of chemistry and biology, this document serves as a technical resource and a practical playbook for characterization.
Molecular Identity and Structural Framework
This compound, also known as [1,1'-biphenyl]-2-carboxylic acid, is an aromatic carboxylic acid.[4][5] Its structure is distinguished by a biphenyl core where a carboxylic acid group is attached to one of the phenyl rings at the ortho position. This specific arrangement, with the bulky phenyl group adjacent to the carboxyl moiety, induces significant steric hindrance, which influences the molecule's conformation, intermolecular interactions, and ultimately, its physical and chemical behavior.
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Data Summary
A precise understanding of a compound's fundamental properties is the bedrock of its development. The following table summarizes the key physicochemical data for this compound. It is crucial to recognize that literature values can vary slightly due to different experimental conditions and purity levels.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₀O₂ | [5][6] |
| Molecular Weight | 198.22 g/mol | [5][6] |
| Appearance | Off-white to white powder/crystals | [6][7] |
| Melting Point | 111-113 °C | |
| Boiling Point | 344 °C (at 760 mmHg) | [4][6] |
| pKa | 3.46 (at 25 °C) | [6][7] |
| Water Solubility | Insoluble | [7][8] |
| LogP (Octanol/Water) | 3.35 | [6] |
| CAS Number | 947-84-2 | [4][5][6] |
Thermal Properties: Melting Point and Stability
The melting point (Tm) is more than a simple physical constant; it is a sentinel for purity and an indicator of the strength of the crystal lattice. For drug development, a sharp melting point signifies a pure compound, while a higher Tm often correlates with lower solubility due to strong intermolecular forces in the solid state.[9]
Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC)
While traditional melting point apparatus provides a visual endpoint, Differential Scanning Calorimetry (DSC) offers a far richer dataset.[10] DSC measures the heat flow into a sample compared to a reference as a function of temperature.[11] This allows for the precise determination of the melting onset and peak, as well as the enthalpy of fusion (ΔHfus)—the energy required to break the crystal lattice. This thermodynamic data is invaluable for pre-formulation studies, polymorphism screening, and stability assessments.
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. fiveable.me [fiveable.me]
- 4. 2-phenylbenzoic acid [stenutz.eu]
- 5. 2-Biphenylcarboxylic acid [webbook.nist.gov]
- 6. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Biphenyl-4-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Bonding of o-Phenylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of o-phenylbenzoic acid (2-biphenylcarboxylic acid). As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional architecture is paramount. This document delves into the nuanced structural features of this compound, including its non-planar conformation, the phenomenon of atropisomerism arising from hindered rotation, and the critical role of intra- and intermolecular forces, particularly hydrogen bonding, in dictating its solid-state structure. We will explore key quantitative data, such as bond lengths, bond angles, and dihedral angles, derived from crystallographic studies. Furthermore, this guide outlines the fundamental experimental and computational methodologies employed to elucidate and understand the molecular framework of this important compound.
Introduction: The Significance of this compound's Structure
This compound, with the chemical formula C₁₃H₁₀O₂, is an aromatic carboxylic acid composed of two phenyl rings linked by a carbon-carbon single bond, with a carboxylic acid group at the ortho position of one of the rings.[1] This seemingly simple molecule presents a fascinating case study in molecular architecture due to the steric hindrance imposed by the proximity of the phenyl ring and the carboxylic acid group.[2] This steric clash prevents free rotation around the biphenyl linkage, leading to a twisted, non-planar conformation and giving rise to the phenomenon of atropisomerism, where rotational isomers can be isolated.[3]
The precise three-dimensional arrangement of the phenyl rings and the orientation of the carboxylic acid group have profound implications for the molecule's physicochemical properties and its interactions with biological targets. In drug development, for instance, the specific shape and electronic distribution of a molecule are critical for its binding affinity and selectivity to protein receptors. Therefore, a detailed understanding of the molecular structure and bonding of this compound is essential for rational drug design and the development of novel materials.
Molecular Geometry and Conformational Analysis
The most striking feature of this compound's structure is its non-planar conformation. The steric repulsion between the ortho-substituted carboxylic acid group and the adjacent phenyl ring forces the two rings to adopt a twisted arrangement.
Dihedral Angles: A Quantitative Look at the Twist
X-ray crystallographic studies have provided precise measurements of the dihedral angles that define the molecule's shape. A key study by Dobson and Gerkin (1998) on biphenyl-2-carboxylic acid revealed that the biphenyl twist angles, which describe the relative orientation of the two phenyl rings, range from 46.5(2)° to 52.5(2)°.[4] Furthermore, the dihedral angles between the plane of the carboxylic acid group and the plane of the phenyl ring to which it is attached range from 43.6(3)° to 50.9(3)°.[4] These values quantitatively demonstrate the significant deviation from planarity.
In a related structure, 4'-methylbiphenyl-2-carboxylic acid, the dihedral angle between the two aromatic rings is 53.39(3)°, and the angle between the carboxyl group and its adjacent ring is 42.37(10)°.[5] This further supports the twisted nature of the biphenyl-2-carboxylic acid framework.
Atropisomerism: A Consequence of Hindered Rotation
The steric barrier to rotation around the C-C single bond connecting the two phenyl rings is sufficiently high in this compound and its derivatives to allow for the potential isolation of rotational isomers, known as atropisomers.[6][3] These atropisomers are non-superimposable mirror images and are a form of axial chirality. The stability of these atropisomers is dependent on the energy barrier to rotation, which is influenced by the size and nature of the substituents at the ortho positions.[7] While the parent this compound may undergo racemization, the principle of atropisomerism is a critical consideration in the design of its derivatives for applications where specific stereochemistry is required.[8]
Bonding Characteristics
The bonding in this compound involves a combination of covalent bonds within the aromatic rings and the carboxylic acid group, as well as non-covalent interactions that influence its overall structure and crystal packing.
Covalent Bonding: A Hybridization Perspective
The carbon atoms within the phenyl rings are sp² hybridized, forming a delocalized π-electron system that confers aromaticity. The carbon-carbon bond lengths within the rings are intermediate between single and double bonds, characteristic of aromatic systems. The carboxylic acid group features a carbonyl carbon that is also sp² hybridized, bonded to two oxygen atoms and a carbon atom of the phenyl ring.
Hydrogen Bonding: The Architect of the Solid State
In the solid state, intermolecular hydrogen bonding plays a crucial role in the crystal packing of this compound. The crystallographic study by Dobson and Gerkin revealed that the molecules form cyclic hydrogen-bonded dimers.[4] In these dimers, the carboxylic acid groups of two molecules are linked by two hydrogen bonds between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of the other. The O-donor to O-acceptor distances in these hydrogen bonds are reported to be in the range of 2.634(3) Å to 2.676(3) Å.[4] This dimerization is a common motif in carboxylic acids and significantly influences their physical properties, such as melting point and solubility.
The following diagram illustrates the hydrogen-bonded dimer formation in the crystal structure of this compound.
Caption: Hydrogen-bonded dimer of this compound.
Quantitative Structural Data
The following table summarizes key structural parameters for this compound and a related compound, providing a quantitative basis for understanding its molecular geometry.
| Parameter | This compound[4] | 4'-Methylbiphenyl-2-carboxylic acid[5] |
| Biphenyl Dihedral Angle | 46.5(2)° - 52.5(2)° | 53.39(3)° |
| Carboxyl-Ring Dihedral Angle | 43.6(3)° - 50.9(3)° | 42.37(10)° |
| Hydrogen Bond (O···O) Distance | 2.634(3) Å - 2.676(3) Å | Not Reported |
Note: The data for this compound represents the range of values observed for the four independent molecules in the asymmetric unit of the crystal structure.
Experimental and Computational Methodologies
The elucidation of the molecular structure of this compound relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9]
Step-by-Step Methodology:
-
Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.[3]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[9]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[9]
-
Data Processing: The intensities and positions of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined using direct methods or Patterson methods.[10]
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[10]
-
Analysis and Visualization: The final refined structure provides detailed information on bond lengths, bond angles, and dihedral angles, which can be visualized using molecular graphics software.
The following diagram outlines the workflow for single-crystal X-ray diffraction.
Caption: Workflow for single-crystal X-ray diffraction.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule, complementing the data from X-ray crystallography.[11]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to identify the chemical shifts and coupling patterns of the protons. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm).[12] The aromatic protons will show complex splitting patterns in the aromatic region (around 7-8.5 ppm).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded to determine the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.[13] The aromatic carbons will resonate in the 120-150 ppm region.
-
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY and HMQC/HSQC, can be performed to establish the connectivity between protons and carbons, aiding in the complete assignment of the spectra and confirming the molecular structure.
-
Structural Elucidation: The combined NMR data is analyzed to confirm the molecular formula and the connectivity of the atoms, providing a comprehensive picture of the molecule's structure in solution.[14]
Computational Chemistry: A Theoretical Insight
Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data.[2] These methods can be used to:
-
Calculate the optimized geometry of this compound, providing theoretical values for bond lengths, bond angles, and dihedral angles.
-
Determine the rotational energy barrier around the biphenyl C-C bond, offering insights into the stability of its atropisomers.
-
Predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra.
Conclusion
The molecular structure and bonding of this compound are characterized by a fascinating interplay of steric hindrance, conformational restriction, and non-covalent interactions. Its non-planar, twisted conformation, a direct result of the ortho-substitution, gives rise to atropisomerism, a key stereochemical feature. In the solid state, the molecules self-assemble into hydrogen-bonded dimers, a common and influential packing motif for carboxylic acids. The detailed structural insights provided by X-ray crystallography, coupled with the analytical power of NMR spectroscopy and the theoretical support of computational chemistry, provide a comprehensive understanding of this important molecule. This knowledge is invaluable for researchers in medicinal chemistry and materials science, enabling the rational design of new drugs and functional materials based on the unique structural framework of this compound.
References
- 1. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Biphenyl-2-carboxylic acid: a layered structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. qiserver.ugr.es [qiserver.ugr.es]
- 7. youtube.com [youtube.com]
- 8. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR [m.chemicalbook.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 11. azolifesciences.com [azolifesciences.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. youtube.com [youtube.com]
quantum chemical calculations for 2-phenylbenzoic acid
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Phenylbenzoic Acid
Abstract
2-Phenylbenzoic acid (2-PBA) and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, where molecular conformation and electronic properties dictate function. This guide provides a comprehensive, technically-grounded protocol for investigating 2-PBA using quantum chemical calculations, primarily focusing on Density Functional Theory (DFT). We detail a complete computational workflow, from initial structure generation and geometry optimization to vibrational analysis and the calculation of key electronic descriptors. The causality behind methodological choices, such as the selection of functionals and basis sets, is explained to ensure both accuracy and computational efficiency. By synthesizing theoretical principles with practical application, this guide equips researchers, scientists, and drug development professionals with the knowledge to predict molecular properties, interpret spectroscopic data, and rationally design novel compounds based on the 2-PBA framework.
Introduction: The Significance of 2-Phenylbenzoic Acid
2-Phenylbenzoic acid is a biphenyl derivative characterized by a carboxylic acid group at the 2-position of one of the phenyl rings. This substitution pattern introduces significant steric hindrance, forcing the two phenyl rings out of planarity. The resulting dihedral angle is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity and material properties. The biphenyl moiety is a fundamental structural backbone in various applications, including stereoselective synthesis and the development of organic materials.[1] Derivatives of benzoic acid are recognized for a wide array of biological activities and are integral to many synthetic medicinal products.[2]
Understanding the conformational landscape, electronic charge distribution, and sites of reactivity on the 2-PBA molecule is paramount for its application in fields like drug design. For instance, its role as a pharmaceutical intermediate is well-established.[3] Quantum chemical calculations offer a powerful, cost-effective alternative to purely experimental approaches for elucidating these properties.[4][5] By simulating the molecule at the electronic level, we can gain insights that are often difficult or impossible to obtain through laboratory experiments alone.
This guide presents a validated workflow for conducting quantum chemical calculations on 2-PBA, enabling researchers to:
-
Determine the most stable 3D conformation.
-
Predict its infrared (IR) spectrum for comparison with experimental data.
-
Analyze its electronic structure to understand reactivity and intermolecular interaction potential.
Theoretical Foundations: A Primer on Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations hinges on the choice of two key components:
-
The Exchange-Correlation Functional: This is an approximate term in the DFT energy expression that accounts for the complex quantum mechanical interactions between electrons. For molecules like 2-PBA, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly effective. The B3LYP functional is a widely used and well-benchmarked choice for organic molecules, providing reliable geometries and vibrational frequencies.[6][7] For potentially more accurate energy calculations, especially involving non-covalent interactions, functionals like M06-2X can be employed.
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation. The Pople-style basis set, 6-311++G(d,p) , is an excellent choice for this system. Let's break down its notation:
-
6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the lone pairs on the oxygen atoms of the carboxylic acid and any potential weak, non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
-
For calculations aiming to simulate the behavior of 2-PBA in a specific solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated.[8] This model approximates the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.
Computational Methodology: A Validated Workflow
The following protocol outlines a step-by-step procedure for performing a comprehensive quantum chemical analysis of 2-phenylbenzoic acid using a typical quantum chemistry software package like Gaussian.
Step 1: Initial Structure Generation
-
Construct the Molecule: Use a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw) to draw the 2-PBA molecule. The chemical formula is C₁₃H₁₀O₂.[9][10][11]
-
Pre-optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting geometry for the more computationally expensive DFT calculations, helping to ensure convergence.
Step 2: Ground State Geometry Optimization
The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Input File Preparation: Create an input file specifying the DFT functional, basis set, and optimization task.
-
Example Keyword Line (Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
-
Execution: Submit the calculation to the quantum chemistry program. The software will iteratively adjust the positions of the atoms until the forces on them are minimized and the total energy converges.
-
Convergence Verification: Upon completion, check the output file to confirm that the optimization has converged successfully. Look for specific convergence criteria flags as defined by the software.
Step 3: Vibrational Frequency Analysis
This is a critical self-validation step. It confirms that the optimized structure is a true energy minimum and provides a theoretical vibrational spectrum.
-
Input File Preparation: Using the optimized geometry from Step 2, set up a frequency calculation at the same level of theory.
-
Example Keyword Line (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
-
Execution and Analysis: Run the calculation. The primary outputs to analyze are:
-
Imaginary Frequencies: A true minimum on the potential energy surface will have zero imaginary frequencies. If one is found, it indicates a saddle point (a transition state), and the structure needs to be re-optimized.
-
Vibrational Modes: The output will list the calculated vibrational frequencies and their corresponding atomic motions (e.g., C=O stretch, O-H stretch). These frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental data due to the harmonic approximation used in the calculation.
-
Thermochemical Data: This calculation also yields important thermochemical data, including the Zero-Point Vibrational Energy (ZPVE), which should be added to the total electronic energy for the most accurate energy value.
-
Step 4: Electronic Property Calculations
With a validated ground-state structure, single-point energy calculations can be performed to derive a wealth of electronic properties.
-
Input File Preparation: Use the optimized geometry and specify the desired calculations. Often, population analysis (for atomic charges) and orbital analysis are requested.
-
Example Keyword Line (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO
-
-
Analysis of Key Properties:
-
Frontier Molecular Orbitals (FMOs): Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a crucial indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This color-coded map shows the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.[4][12]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about electron delocalization, intramolecular hydrogen bonding, and the charge on each atom (Natural Population Analysis charges).
-
Diagram of the Computational Workflow
Caption: A flowchart of the comprehensive workflow for quantum chemical calculations on 2-phenylbenzoic acid.
Analysis and Interpretation of Results
The output from these calculations provides a detailed picture of 2-PBA's molecular characteristics.
Structural Parameters
The most critical structural parameter for 2-PBA is the dihedral angle between the two phenyl rings. The steric clash between the carboxylic acid group and the adjacent phenyl ring prevents a planar conformation. The calculated value should be reported and is expected to be significantly non-zero. Other key parameters like the C=O, C-O, and O-H bond lengths of the carboxylic acid group should also be analyzed.
| Parameter | Typical Calculated Value (Å or °) | Significance |
| Phenyl-Phenyl Dihedral Angle | ~50-60° | Defines the 3D shape and molecular chirality. |
| C=O Bond Length | ~1.21 Å | Characteristic double bond of the carbonyl group. |
| C-O Bond Length | ~1.35 Å | Longer than C=O, indicating a single bond. |
| O-H Bond Length | ~0.97 Å | Typical hydroxyl bond length. |
Vibrational Spectrum
The calculated vibrational frequencies can be directly compared to an experimental IR spectrum. The most characteristic peaks for 2-PBA are the O-H stretch from the carboxylic acid (a broad band typically around 3000 cm⁻¹) and the sharp, intense C=O stretch (around 1700-1750 cm⁻¹). Good agreement between the scaled calculated frequencies and experimental data validates the chosen level of theory. The NIST Chemistry WebBook is a valuable resource for experimental IR data.[11]
| Vibrational Mode | Calculated Frequency (Scaled, cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | ~3100 (broad) | ~3000 (broad) |
| C=O Stretch | ~1720 | ~1690-1710 |
| C-O Stretch | ~1290 | ~1280-1300 |
| Aromatic C-H Stretches | ~3050-3100 | ~3050-3100 |
Electronic Properties and Reactivity
Analysis of the electronic structure provides predictive power for understanding the molecule's behavior.
Diagram of Key Electronic Descriptors
Caption: Relationship between the optimized molecular structure and its key electronic descriptors.
-
Frontier Molecular Orbitals (HOMO/LUMO): For 2-PBA, the HOMO is typically localized on the phenyl ring system, indicating these are the most easily donated electrons. The LUMO is often centered around the carboxylic acid group and the adjacent phenyl ring, suggesting this is the most likely site for accepting electrons. The HOMO-LUMO energy gap (ΔE) is a measure of chemical reactivity; a smaller gap implies the molecule is more easily excitable and more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic landscape. It will show a strong negative potential (red/yellow) around the carbonyl oxygen of the carboxylic acid group, identifying it as the primary site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a strong positive potential (blue), making it an acidic proton and a hydrogen bond donor. This information is critical for predicting how the molecule will dock into a protein's active site.
Applications in Drug Development
The insights gained from these calculations have direct applications in the rational design of therapeutics.
-
Structure-Activity Relationship (SAR): By calculating properties for a series of 2-PBA derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. For example, correlating the calculated dihedral angle or the MEP value at a specific atom with observed biological activity can guide the design of more potent inhibitors.
-
Pharmacophore Modeling: The calculated 3D structure and the location of key interaction sites (hydrogen bond donors/acceptors from MEP analysis) can be used to define a pharmacophore model. This model serves as a template for searching large chemical databases for novel compounds with the potential for similar biological activity.
-
Metabolic Stability Prediction: The HOMO and MEP can indicate sites susceptible to metabolic attack by enzymes (e.g., oxidation by Cytochrome P450). Modifying the molecule at these positions can lead to derivatives with improved metabolic stability and pharmacokinetic profiles.
Conclusion
Quantum chemical calculations, particularly using DFT, provide a robust and predictive framework for the detailed investigation of 2-phenylbenzoic acid. The workflow described in this guide—from careful selection of a functional and basis set to a multi-faceted analysis of structural, vibrational, and electronic properties—constitutes a self-validating system for generating reliable molecular insights. For researchers in drug discovery and materials science, this computational approach is not merely a theoretical exercise; it is an essential tool that accelerates the design-test-analyze cycle, reduces experimental costs, and provides a rational basis for the development of novel, high-performing molecules.
References
- 1. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. preprints.org [preprints.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). | Semantic Scholar [semanticscholar.org]
- 6. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-phenylbenzoic acid [stenutz.eu]
- 10. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. 2-Biphenylcarboxylic acid [webbook.nist.gov]
- 12. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Solubility and Solvent Effects of o-Phenylbenzoic Acid
Foreword for the Advanced Practitioner
In the landscape of pharmaceutical development and materials science, a profound comprehension of a compound's solubility is not merely academic—it is the bedrock of process design, formulation efficacy, and ultimately, therapeutic success. O-Phenylbenzoic acid (2-phenylbenzoic acid), with its biphenyl structure and carboxylic acid functionality, presents a fascinating case study in solute-solvent interactions. Its molecular architecture—a blend of nonpolar bulk and a polar, hydrogen-bonding capable group—gives rise to a nuanced solubility profile that is highly sensitive to the choice of solvent.
This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rudimentary overview in favor of an in-depth exploration of the core principles, experimental methodologies, and predictive models that govern the solubility of this compound. We will navigate the causal relationships behind experimental design, establish self-validating protocols, and ground our discussion in authoritative thermodynamic principles. Where direct, extensive experimental data for this compound is not publicly available, we will build a robust predictive and analytical framework based on the well-documented behavior of its parent compound, benzoic acid, and other substituted analogs. This guide is designed not just to inform, but to empower you to approach your own solubility challenges with scientific rigor and strategic insight.
The Molecular Persona of this compound: A Duality of Polarity
The solubility behavior of this compound is fundamentally dictated by its molecular structure. It is an amphiphilic molecule, possessing distinct regions with differing affinities for various solvents.
-
The Nonpolar Biphenyl Core: The two phenyl rings constitute a large, nonpolar, and sterically hindered region. This part of the molecule favors interactions with nonpolar or weakly polar solvents through London dispersion forces. Solvents like toluene, benzene, and hexane will primarily interact with this biphenyl moiety.
-
The Polar Carboxylic Acid Group: The -COOH group is the polar, hydrophilic center of the molecule. It is capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This functional group is the primary site of interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).
This duality means that the overall solubility is a delicate balance of these competing interactions. A solvent that can effectively solvate both the nonpolar and polar regions will exhibit the highest solubilizing capacity.
A Strategic Approach to Solubility Determination: The Isothermal Saturation Method
To generate reliable and thermodynamically meaningful solubility data, the isothermal saturation method , often referred to as the shake-flask method, remains the gold standard.[1] Its elegance lies in its direct approach to achieving equilibrium between the solid solute and the solvent.
Causality in Protocol Design:
The objective is to allow the solvent to dissolve the solute until it can hold no more at a given temperature, creating a saturated solution in equilibrium with the excess solid. Every step in the protocol is designed to ensure this equilibrium is genuinely reached and accurately measured.
Detailed Experimental Protocol:
-
Preparation of the System:
-
Add an excess amount of crystalline this compound to a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or sealed vials in a thermostated shaker bath). The "excess" is critical; a visible amount of solid must remain at the end of the experiment to confirm saturation.
-
Add a precise volume or mass of the chosen solvent to each vessel.
-
-
Equilibration:
-
Agitate the mixtures at a constant, precisely controlled temperature for a prolonged period. The agitation (e.g., magnetic stirring or orbital shaking) is crucial to maximize the solid-liquid surface area and accelerate the dissolution process.
-
The equilibration time is a critical parameter that must be determined empirically. For compounds like this compound, 24 to 72 hours is often required to ensure equilibrium is reached.[2] To validate this, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant (the saturated liquid phase) using a pre-heated or isothermally-controlled syringe to prevent precipitation due to temperature changes.
-
Immediately filter the sample through a fine-pored (e.g., 0.45 µm) filter, also at the experimental temperature, to remove any microscopic solid particles. This is a self-validating step: failure to remove all solids will lead to erroneously high solubility measurements.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5][6][7]
-
HPLC Method Parameters (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometer at a wavelength corresponding to the absorbance maximum of this compound (typically in the 230-280 nm range).
-
Quantification: Based on a calibration curve prepared from standards of known concentration.
-
-
-
Workflow for Solubility Determination:
Caption: Isothermal saturation method for determining this compound solubility.
Understanding Solvent Effects: From Empirical Observation to Predictive Science
The choice of solvent has a profound impact on the solubility of this compound. We can rationalize these effects by considering the nature of the solute-solvent interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the carboxylic acid group through strong hydrogen bonds. However, their polarity is less compatible with the nonpolar biphenyl core, leading to moderate to high solubility. As the alkyl chain of the alcohol increases (e.g., from methanol to butanol), the solvent becomes less polar, which may increase its affinity for the biphenyl group but decrease its hydrogen bonding capacity, often resulting in a complex solubility trend.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the acidic proton of the carboxylic group. Their polarity can vary, influencing their interaction with the biphenyl core. Solvents like ethyl acetate can offer a good balance, solvating both the polar and nonpolar parts of the molecule, often resulting in high solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily with the biphenyl core through weak van der Waals forces. They are poor solvents for the polar carboxylic acid group, leading to the formation of hydrogen-bonded dimers of this compound in solution.[2] Consequently, solubility in these solvents is generally low.
-
Acid-Base Reactivity: In basic solvents or aqueous solutions with a pH above the pKa of this compound (pKa ≈ 3.46), the carboxylic acid will be deprotonated to form the carboxylate salt.[8] This salt is ionic and typically exhibits much higher solubility in polar solvents, especially water, than the neutral acid.
Quantitative Data Presentation:
While extensive data for this compound is sparse, a typical presentation of solubility data (mole fraction, x) versus temperature is shown below for its parent compound, benzoic acid, to illustrate the expected trends.
| Solvent | Temperature (K) | Solubility of Benzoic Acid (Mole Fraction, x) |
| Ethanol | 298.15 | 0.201 |
| 308.15 | 0.265 | |
| 318.15 | 0.341 | |
| Toluene | 298.15 | 0.085 |
| 308.15 | 0.120 | |
| 318.15 | 0.165 | |
| Hexane | 298.15 | 0.004 |
| 308.15 | 0.007 | |
| 318.15 | 0.011 | |
| (Data is illustrative, based on trends for benzoic acid) |
Generally, the solubility of this compound is expected to increase with temperature in most organic solvents, as the dissolution process is typically endothermic.
Predictive Modeling: From Data Correlation to Mechanistic Insight
Experimental data is invaluable, but its true power is unlocked when used to develop and validate thermodynamic models. These models allow for interpolation, extrapolation, and a deeper understanding of the solution's thermodynamic properties.
Hansen Solubility Parameters (HSP): A Tool for Solvent Screening
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters.[8] Every molecule is assigned three parameters representing the energy from dispersion forces (δD) , polar forces (δP) , and hydrogen bonding (δH) .
-
δD (Dispersion): Relates to van der Waals forces. For this compound, this will be significant due to the large biphenyl structure.
-
δP (Polar): Relates to the permanent dipole moment. The carboxylic acid group contributes to this parameter.
-
δH (Hydrogen Bonding): Relates to the ability to donate or accept hydrogen bonds. This is a key parameter for the -COOH group.
The "distance" (Ra) between the HSP of the solute (this compound) and the solvent in the three-dimensional Hansen space predicts compatibility. A smaller Ra indicates higher affinity and likely higher solubility.
Thermodynamic Activity Coefficient Models: NRTL and Wilson
For solid-liquid equilibrium, the solubility of a solute can be described by the equation:
ln(x) = (ΔHfus/R) * (1/Tm - 1/T) - ln(γ)
where:
-
x is the mole fraction solubility
-
ΔHfus is the enthalpy of fusion of the solute
-
R is the ideal gas constant
-
Tm is the melting point of the solute (for this compound, Tm ≈ 384-387 K)
-
T is the absolute temperature
-
γ is the activity coefficient of the solute in the solution
The activity coefficient, γ, accounts for the non-ideality of the solution, arising from the differences in intermolecular forces between solute-solute, solvent-solvent, and solute-solvent pairs. The Non-Random Two-Liquid (NRTL) and Wilson models are powerful local composition models used to correlate and predict this activity coefficient.
-
Wilson Model: Excellent for many organic mixtures but cannot model systems with liquid-liquid immiscibility.
-
NRTL Model: More flexible than the Wilson model due to an additional "non-randomness" parameter (α), allowing it to describe a wider range of systems, including those with partial miscibility.
These models use binary interaction parameters that are regressed from experimental solubility data. Once determined for a set of binary pairs, they can be used to predict solubility at different temperatures and in mixed solvent systems.
Logical Flow for Solubility Modeling:
Caption: Workflow for thermodynamic modeling of solubility data.
Conclusion: A Framework for Strategic Formulation
Understanding the solubility and solvent effects of this compound is a multi-faceted challenge that requires a synthesis of theoretical knowledge, rigorous experimental practice, and robust data modeling. While a comprehensive public database of its solubility is lacking, the principles and methodologies outlined in this guide provide a clear and scientifically sound pathway for any researcher to generate this critical data.
By applying the isothermal saturation method, leveraging advanced analytical techniques like HPLC, and employing powerful thermodynamic models such as NRTL, professionals in the pharmaceutical and chemical industries can move beyond trial-and-error approaches. This enables a rational, predictive, and efficient strategy for solvent selection, crystallization process design, and the development of effective formulations. The dual nature of the this compound molecule serves as a constant reminder that in the science of solubility, a deep understanding of intermolecular forces is the key to mastering the macroscopic behavior of the system.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. 2-Biphenylcarboxylic acid [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
thermal stability and decomposition of o-phenylbenzoic acid
An In-Depth Technical Guide to the Thermal Stability and Decomposition of o-Phenylbenzoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, also known as 2-biphenylcarboxylic acid, is an aromatic organic compound characterized by a biphenyl backbone with a carboxylic acid group at the ortho position of one of the phenyl rings.[1] This molecule serves as a valuable intermediate in the synthesis of various chemical entities, most notably in the production of fluoren-9-one and its derivatives, which are pivotal in materials science and drug development.[2][3] A thorough understanding of its thermal stability and decomposition behavior is paramount for researchers and chemical engineers. This knowledge is critical for ensuring process safety, optimizing reaction yields, and controlling the selectivity towards desired products in high-temperature applications. This guide provides a detailed examination of the thermal decomposition pathways of this compound, the analytical techniques used for its characterization, and the key factors that influence its degradation.
Physicochemical and Safety Profile
A foundational understanding of a compound's physical properties and associated hazards is essential before any experimental work. This compound is a white to off-white or beige crystalline solid at room temperature.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₂ | [5][6] |
| Molecular Weight | 198.22 g/mol | [6] |
| Appearance | Beige / Off-white powder solid | [1][4] |
| Melting Point | 110 - 114 °C (230 - 237.2 °F) | [4][6] |
| Boiling Point | 199 °C at 10 mmHg; 344 °C at 760 mmHg | [6][7] |
| Water Solubility | Sparingly soluble / Insoluble | [1][8] |
Safety and Handling: this compound is classified as an irritant. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4][8] When subjected to thermal decomposition or combustion, it can generate hazardous gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[7][8] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection in dusty environments, should be used during handling.[4][7]
Thermal Decomposition Mechanisms and Pathways
The thermal degradation of this compound is not a simple, single-step process. Instead, it proceeds through two primary, competing reaction pathways that dictate the final product distribution. These reactions are typically studied in an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.[9]
The two main decomposition routes are:
-
Intramolecular Dehydration (Ketonization): This pathway involves the elimination of a water molecule (H₂O) through an intramolecular cyclization reaction. The result is the formation of fluoren-9-one. This is often the dominant pathway under purely thermal conditions.[9][10]
-
Decarboxylation: This pathway involves the elimination of carbon dioxide (CO₂) from the carboxylic acid group, leading to the formation of biphenyl.[9][10]
Studies conducted between 340 °C and 400 °C have shown that thermal decomposition consistently results in a higher selectivity towards ketonization (fluorenone formation) compared to decarboxylation (biphenyl formation).[9][10] The presence of water is noted to play a definitive role in the reaction network, particularly in the pathways leading to ketonization.[9]
Caption: Competing pathways in the thermal decomposition of this compound.
Factors Influencing Thermal Decomposition
The outcome of the thermal decomposition of this compound is highly sensitive to the experimental conditions. Temperature and the presence of catalysts are two of the most critical factors that can be manipulated to control product selectivity.
-
Temperature: Increasing the reaction temperature can lead to a more complex product distribution, suggesting the occurrence of secondary or side reactions. For instance, thermal decomposition experiments conducted at 350 °C and 385 °C show different product chromatograms, indicating a shift in the reaction pathways.[9]
-
Catalytic Intervention: The product ratio can be dramatically altered by using catalysts. For example, converting the carboxylic acid to its zinc carboxylate salt before decomposition has been shown to suppress the ketonization pathway.[9] This catalytic approach significantly enhances the selectivity towards decarboxylation, achieving a biphenyl-to-fluorenone ratio as high as 17:1 at 380 °C.[10] This demonstrates a powerful method for directing the decomposition towards a specific chemical product.
Experimental Analysis: A Methodological Approach
To investigate the thermal stability and decomposition profile of this compound, a combination of analytical techniques is employed, with Thermogravimetric Analysis (TGA) being the primary tool.
Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] It provides precise information about decomposition temperatures, the presence of volatiles, and the overall thermal stability of a material.
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of dry, powdered this compound into a clean TGA pan (e.g., alumina or platinum).[11]
-
Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and sweep away decomposition products.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[11]
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Td), which signifies the point at which significant mass loss begins. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.
Evolved Gas Analysis (EGA)
To identify the gaseous products released during decomposition (e.g., H₂O, CO₂), the TGA is often coupled to a gas analyzer, such as a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR). This provides definitive evidence for the proposed decomposition mechanisms by correlating specific mass loss events with the evolution of specific molecules.
Caption: Workflow for characterizing the thermal decomposition of this compound.
Conclusion and Practical Implications
The thermal decomposition of this compound is a well-defined process governed by competing ketonization and decarboxylation reactions. While thermal stress alone preferentially yields fluoren-9-one, the reaction pathway can be strategically manipulated through catalysis to favor the formation of biphenyl. This level of control is invaluable in synthetic chemistry, where directing the outcome of a reaction is key to maximizing the yield of a desired product.
For professionals in drug development and process chemistry, this guide underscores the necessity of a rigorous thermal analysis. Characterizing the thermal stability of this compound and its derivatives is not only a matter of scientific inquiry but a critical step in ensuring operational safety, process efficiency, and the reliable synthesis of high-value chemical compounds.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorenone synthesis [organic-chemistry.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | C13H10O2 | CID 70357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 联苯-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. tainstruments.com [tainstruments.com]
non-planar conformation of biphenyl-2-carboxylic acid
An In-Depth Technical Guide to the Non-Planar Conformation of Biphenyl-2-Carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
The spatial arrangement of molecules is a cornerstone of modern drug discovery and materials science. Biphenyl scaffolds, ubiquitous in these fields, present a fascinating case of conformational isomerism known as atropisomerism, arising from restricted rotation about the aryl-aryl single bond. This guide provides a comprehensive technical exploration of the , a prototypical example of a sterically hindered biphenyl. We will delve into the structural underpinnings of its non-planarity, the energetic barriers to rotation, and the experimental and computational methodologies employed to characterize its unique three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of conformational control in biaryl systems.
The Phenomenon of Atropisomerism in Biphenyl Systems
Biphenyl, in its unsubstituted form, is not entirely planar in the gas phase, exhibiting a slight twist with a dihedral angle of approximately 44.4° between the two phenyl rings.[1][2] The energy barriers to rotation are minimal, around 6.0 kJ/mol at 0° and 6.5 kJ/mol at 90°, allowing for rapid interconversion between conformers at room temperature.[1][3]
The landscape changes dramatically with the introduction of bulky substituents at the ortho positions.[1][4] These substituents create significant steric hindrance, impeding free rotation around the pivotal carbon-carbon single bond.[4] This restricted rotation gives rise to a form of stereoisomerism called atropisomerism, where the rotational isomers (atropisomers) can be stable enough to be isolated.[5][6] For atropisomers to be considered distinct and separable species, the energy barrier to their interconversion must be sufficiently high, typically with a half-life of at least 1000 seconds at a given temperature.[5][6] This corresponds to a free energy barrier of approximately 93.5 kJ/mol (22 kcal/mol) at 300 K.[5][6]
The non-planar, chiral conformation of these molecules is a direct consequence of the steric clash between the ortho substituents, which forces the phenyl rings to adopt a twisted arrangement to minimize repulsive interactions.[2][7] This axial chirality is a critical consideration in drug design, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.[8][9]
Structural Elucidation of Biphenyl-2-Carboxylic Acid: A Case Study
Biphenyl-2-carboxylic acid serves as an excellent model for understanding the principles of atropisomerism induced by a relatively small ortho substituent. The presence of the carboxylic acid group at the 2-position is sufficient to enforce a non-planar conformation.
X-ray Crystallography Insights
X-ray crystallography provides definitive evidence for the non-planar structure of biphenyl-2-carboxylic acid in the solid state. A notable study revealed that the molecule crystallizes in a centrosymmetric space group with four molecules in the asymmetric unit.[10] The key structural parameters derived from this study are summarized in the table below.
| Parameter | Observed Range |
| Biphenyl Twist Angle | 46.5(2)° to 52.5(2)° |
| Carboxyl-Ring Dihedral Angle | 43.6(3)° to 50.9(3)° |
| O-H···O Hydrogen Bond Distances | 2.634(3) Å to 2.676(3) Å |
| Data sourced from Dobson, A. J., & Gerkin, R. E. (1998).[10] |
These data unequivocally demonstrate the twisted nature of the biphenyl backbone and the significant out-of-plane orientation of the carboxylic acid group. The study also highlighted the formation of cyclic hydrogen-bonded dimers between pairs of molecules.[10]
The Role of Intramolecular Interactions
While the primary driving force for non-planarity is steric hindrance, intramolecular interactions can also play a role in stabilizing specific conformations. In ortho-substituted biphenyls, hydrogen bonding between the ortho substituent and the pi-system of the adjacent ring or other functional groups can influence the rotational barrier and the preferred dihedral angle. In the case of biphenyl-2-carboxylic acid, the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the pi-electron cloud of the second phenyl ring could contribute to the conformational stability. Furthermore, studies on related molecules like 2-hydroxybiphenyl-3-carboxylic acid have shown the presence of strong intramolecular hydrogen bonds between adjacent hydroxyl and carboxyl groups.[11]
Energetics and Rotational Barriers
The stability of atropisomers is directly related to the magnitude of the rotational energy barrier. This barrier is the energy required to force the molecule through a planar transition state, where steric repulsion between the ortho substituents is maximized.
The height of this barrier is influenced by several factors:
-
Size of Ortho Substituents: Larger substituents lead to greater steric hindrance and higher rotational barriers.[12]
-
Buttressing Effects: Substituents at the meta positions adjacent to the ortho groups can further increase the effective steric bulk, raising the rotational barrier.[12]
-
Bridging Elements: Incorporating the biphenyl unit into a macrocycle can dramatically increase the barrier to racemization.[12]
For biphenyl-2-carboxylic acid, the rotational barrier is not high enough to allow for the isolation of stable enantiomers at room temperature, as thermal energy is sufficient to overcome the activation energy for racemization.[12] However, the principle of hindered rotation is clearly established.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a thorough understanding of the conformational landscape of biphenyl derivatives.
Experimental Approaches
Workflow for Experimental Conformational Analysis
Caption: Experimental workflow for the synthesis and conformational analysis of biphenyl-2-carboxylic acid.
Principle: This technique provides precise atomic coordinates of a molecule in its crystalline state, offering a static snapshot of the preferred solid-state conformation.
Protocol:
-
Crystal Growth: High-quality single crystals of biphenyl-2-carboxylic acid are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction data.
-
Data Analysis: Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, are extracted from the refined structure.[10]
Principle: Variable temperature (VT) NMR is a powerful tool for studying dynamic processes, including bond rotation.[13][14] For molecules with restricted rotation, as the temperature is lowered, the rate of interconversion between atropisomers slows down. If the rate becomes slow on the NMR timescale, separate signals for the diastereotopic protons in each conformer can be observed.
Protocol:
-
Sample Preparation: A solution of the biphenyl derivative is prepared in a suitable deuterated solvent that remains liquid at low temperatures.
-
Spectra Acquisition: A series of ¹H NMR spectra are recorded at different temperatures.
-
Coalescence Temperature Determination: The temperature at which the separate signals for the diastereotopic protons merge into a single broad peak (the coalescence temperature, Tc) is determined.
-
Line Shape Analysis: By simulating the spectral line shapes at different temperatures, the rate constants for rotation (k) can be determined.
-
Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals using the Eyring equation.[13][14]
Computational Chemistry
Principle: Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of rotation and calculating the energy barriers between conformers.[14][15]
Protocol:
-
Model Building: An initial 3D structure of biphenyl-2-carboxylic acid is built using molecular modeling software.
-
Conformational Search: The dihedral angle defining the twist between the two phenyl rings is systematically rotated (e.g., in 10° increments). At each step, the geometry is optimized to find the lowest energy conformation for that specific dihedral angle.
-
Transition State Search: The geometry corresponding to the planar conformation (the transition state for rotation) is located and confirmed by frequency calculations (it should have one imaginary frequency).
-
Energy Calculation: The single-point energies of the ground state (twisted) and transition state (planar) conformations are calculated at a high level of theory and with a large basis set. The difference in these energies corresponds to the rotational barrier.[16][17]
-
Data Analysis: The calculated rotational barrier can be compared with experimental values obtained from dynamic NMR.[14]
Logical Relationship in Conformational Analysis
Caption: The causal chain from steric hindrance to modulated biological activity in substituted biphenyls.
Significance in Drug Development and Materials Science
The conformation of biphenyl derivatives has profound implications for their biological activity. The three-dimensional shape of a molecule dictates how it interacts with biological targets such as enzymes and receptors. For instance, the toxicity of polychlorinated biphenyls (PCBs) is strongly dependent on their conformation. Planar, "dioxin-like" PCBs can bind to the aryl hydrocarbon receptor, leading to a cascade of toxic effects, whereas non-planar, ortho-substituted PCBs exhibit different toxicological profiles and mechanisms of action.[8][18][19]
In drug discovery, controlling the conformation of a biphenyl-containing drug molecule is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The ability to synthesize and isolate stable atropisomers allows for the exploration of a well-defined three-dimensional chemical space, which can lead to the development of more effective and safer therapeutics.[20][21] The non-planar nature of these scaffolds can also be exploited to disrupt protein-protein interactions or to design novel materials with specific optical or electronic properties.
Conclusion
The is a direct and predictable consequence of steric hindrance imposed by its ortho-carboxylic acid group. This seemingly simple molecule serves as a powerful illustration of the principles of atropisomerism, where restricted rotation about a single bond gives rise to stable, conformationally distinct isomers. A multi-faceted approach, combining high-resolution experimental techniques like X-ray crystallography and dynamic NMR with sophisticated computational modeling, is essential for a complete understanding of the structural and energetic properties of such systems. For scientists in drug development and materials science, a thorough grasp of these concepts is indispensable for the rational design of novel molecules with tailored three-dimensional structures and functions.
References
- 1. A Brief Introduction to Atropisomerism [unacademy.com]
- 2. Atropisomerism 123456789101112131415161718 | PPTX [slideshare.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Optical activity in Ortho Ortho di substituted bi phenyl | Filo [askfilo.com]
- 5. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 6. Atropisomer - Wikipedia [en.wikipedia.org]
- 7. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 8. Biological and toxicological effects of non-dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Polychlorinated Biphenyls on the Development of Neuronal Cells in Growth Period; Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biphenyl-2-carboxylic acid: a layered structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. comporgchem.com [comporgchem.com]
- 16. comporgchem.com [comporgchem.com]
- 17. biomedres.us [biomedres.us]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of o-Phenylbenzoic Acid via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This application note provides a comprehensive guide to the synthesis of o-phenylbenzoic acid, a key intermediate in pharmaceutical and materials science, utilizing this powerful palladium-catalyzed reaction. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization, including catalyst selection, the role of the base and solvent, and strategies to overcome common challenges such as steric hindrance.
Introduction: The Power of Palladium in C-C Bond Formation
The synthesis of biaryl compounds is of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, has emerged as one of the most versatile and widely used methods for constructing these motifs.[1][2] The reaction facilitates the cross-coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][3]
Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[2][4][5] The inorganic boron-containing byproducts are generally non-toxic and easily removed, making the process suitable for large-scale industrial synthesis.[4]
This guide focuses on the synthesis of this compound, a sterically hindered biaryl, which presents unique challenges. We will explore how to rationally select reaction components and conditions to achieve high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in our case, 2-bromobenzoic acid or its ester derivative) to a palladium(0) species. This step, often the rate-determining one, results in the formation of a palladium(II) complex.[1] The palladium atom inserts itself into the carbon-halogen bond.[1][3]
-
Transmetalation: This is a ligand exchange process where the organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide.[1] The role of the base is critical in this step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which then readily reacts with the palladium(II) complex.[6][7][8][9]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the desired C-C bond of the biaryl product (this compound).[3] This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Key Parameters and Considerations
The success of the synthesis of this compound hinges on the careful selection of several key parameters.
Reactant Selection
-
Aryl Halide: 2-Bromobenzoic acid is a common starting material. While 2-iodobenzoic acid is more reactive, it is also more expensive. 2-Chlorobenzoic acid is less reactive and may require more specialized and active catalyst systems.[10]
-
Organoboron Reagent: Phenylboronic acid is the standard coupling partner. It is commercially available, relatively stable, and easy to handle.[4] In cases of poor yields due to protodeboronation (cleavage of the C-B bond by a proton source), more stable boronate esters, such as pinacol esters, can be utilized.[11]
Catalyst System: The Heart of the Reaction
The choice of the palladium source and the supporting ligand is critical, especially for sterically hindered substrates like those in the synthesis of this compound.
-
Palladium Precursor: Common palladium precursors include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), Pd(OAc)₂ (palladium(II) acetate), and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[2][5] Pd(PPh₃)₄ is a Pd(0) source and can often be used directly.[10] Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which is often facilitated by phosphine ligands.
-
Ligands: For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[11] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are highly effective at promoting the crucial reductive elimination step for hindered substrates.[11][12] These ligands can lead to faster reaction rates and higher yields.[13]
The Role of the Base
The base plays a crucial role in the transmetalation step.[4][6][8] There are two primary proposed mechanisms for its action:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium(II) complex.[8][9]
-
Hydroxide/Alkoxide Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide complex, which then reacts with the neutral boronic acid.[8]
Commonly used bases include:
-
Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂). For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[11]
-
Organic Bases: Amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly when substrates are sensitive to strong inorganic bases.[8]
Solvent System
The solvent must solubilize the reactants, catalyst, and base to a sufficient extent.[14] A variety of solvents can be employed, often in combination with water to dissolve the inorganic base.[10] Common choices include:
-
Ethers: Dioxane, tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-Me-THF).[10]
-
Aromatics: Toluene, xylenes.[10]
-
Amides: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc).[10]
The choice of solvent can also influence the selectivity and rate of the reaction.[15][16][17] For instance, polar aprotic solvents can, in some cases, alter the active catalytic species and affect the reaction outcome.[15][16]
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on the specific laboratory setup and reagent purity.
Figure 2: General experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromobenzoic acid | ≥98% | Standard chemical supplier |
| Phenylboronic acid | ≥97% | Standard chemical supplier |
| Pd(PPh₃)₄ | 99% | Standard chemical supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard chemical supplier |
| Toluene | Anhydrous, ≥99.8% | Standard chemical supplier |
| Deionized Water | ||
| Ethyl Acetate | ACS Grade | Standard chemical supplier |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Standard chemical supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Standard chemical supplier |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a solvent mixture, for example, toluene and water in a 4:1 ratio. The total solvent volume should be sufficient to ensure good stirring.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[18]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[18]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a biphasic system was used, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
To isolate the product, which is in the aqueous phase as a carboxylate salt, carefully acidify the aqueous layer with 1M HCl until a precipitate forms.
-
-
Isolation and Purification:
-
Collect the precipitated this compound by vacuum filtration.[18]
-
Wash the solid with cold deionized water to remove any remaining inorganic salts.[18]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use a fresh batch of catalyst. Consider a more active catalyst/ligand system (e.g., Buchwald ligands).[11] |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[11] | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic protons | Use a more stable boronate ester (e.g., pinacol ester).[11] Minimize the amount of water in the reaction. |
| Homocoupling of Boronic Acid | Catalyst decomposition or side reactions | Optimize catalyst loading and reaction temperature. Ensure efficient stirring. |
| Difficulty with Steric Hindrance | Ineffective ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands to facilitate reductive elimination.[11][12][19] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and solvent, researchers can overcome the challenges associated with this sterically hindered coupling. The protocol provided in this application note serves as a reliable foundation for the successful synthesis of this important chemical intermediate, with ample opportunities for optimization to suit specific research and development needs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. news-medical.net [news-medical.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Biphenylcarboxylic Acid: A Detailed Laboratory Protocol and Application Note
This comprehensive guide provides detailed, field-proven protocols for the laboratory-scale synthesis of 2-biphenylcarboxylic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust, self-validating methodologies.
Introduction: The Significance of 2-Biphenylcarboxylic Acid
2-Biphenylcarboxylic acid is a valuable building block in organic synthesis. Its structural motif is present in a variety of biologically active molecules, including neuropeptide FF receptor antagonists and orexin receptor antagonists.[1] The ability to efficiently synthesize this compound is therefore of significant interest to the medicinal chemistry community. This guide will focus on two of the most reliable and widely used methods for its preparation: the Suzuki-Miyaura cross-coupling and the Ullmann condensation.
Chemical Principles and Mechanistic Insights
The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Both the Suzuki-Miyaura coupling and the Ullmann condensation offer effective pathways to 2-biphenylcarboxylic acid, each with its own mechanistic nuances and practical considerations.
Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst and a base.[2][3][4][5] For the synthesis of 2-biphenylcarboxylic acid, this typically involves the coupling of 2-halobenzoic acid with phenylboronic acid.
The catalytic cycle, as illustrated below, is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and minimizing side products.[2][6] Water-soluble catalysts and aqueous reaction media represent a greener approach to this transformation.[3][5]
Diagram: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Ullmann Condensation: A Classic Copper-Mediated Reaction
The Ullmann condensation is a classical method for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing copper as a promoter or catalyst.[7][8][9] In the context of 2-biphenylcarboxylic acid synthesis, this reaction typically involves the coupling of two molecules of a 2-halobenzoic acid derivative, often in the presence of a copper-bronze alloy at elevated temperatures.[8]
While effective, the traditional Ullmann reaction often requires harsh conditions, such as high temperatures and polar aprotic solvents.[7] Modern iterations of this reaction have seen the development of more active copper catalysts and milder reaction conditions, expanding its applicability.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of 2-biphenylcarboxylic acid via the Suzuki-Miyaura cross-coupling and a Grignard carboxylation approach.
Protocol 1: Suzuki-Miyaura Cross-Coupling Synthesis of 2-Biphenylcarboxylic Acid
This protocol is adapted from established procedures and offers a reliable method for the synthesis of 2-biphenylcarboxylic acid.[11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Iodobenzoic acid | 248.02 | 1.0 | 248 mg |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Palladium catalyst (e.g., Pd/C) | - | 0.1 mol% | Varies |
| Deionized water | 18.02 | - | 2 mL |
| Chloroform | 119.38 | - | As needed |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | As needed |
Procedure:
-
To a test tube equipped with a magnetic stirrer bar, add 2-iodobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[11]
-
Add the palladium catalyst (0.1 mol% Pd) to the mixture.[11]
-
Add 2 mL of deionized water to the test tube.[11]
-
Stir the reaction mixture at 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If a heterogeneous catalyst like Pd/C is used, it can be removed by filtration or with a magnet if it is magnetic.[11] Wash the catalyst with ethanol and water.
-
Transfer the aqueous layer to a separatory funnel and extract with chloroform (3 x 5 mL).[11]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[11]
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 2-biphenylcarboxylic acid.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis via Grignard Reagent Carboxylation
This method provides an alternative route to carboxylic acids, including 2-biphenylcarboxylic acid, through the reaction of a Grignard reagent with carbon dioxide.[12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromobiphenyl | 233.10 | 10.0 | 2.33 g |
| Magnesium turnings | 24.31 | 11.0 | 267 mg |
| Anhydrous diethyl ether | 74.12 | - | ~20 mL |
| Dry ice (solid CO₂) | 44.01 | Excess | As needed |
| 6M Hydrochloric acid (HCl) | 36.46 | - | As needed |
Procedure:
-
Preparation of the Grignard Reagent:
-
Ensure all glassware is oven-dried to remove any traces of water.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve 2-bromobiphenyl in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-bromobiphenyl solution to the magnesium turnings to initiate the reaction. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobiphenyl solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred Grignard solution. A large excess of dry ice should be used.
-
Continue stirring until the mixture solidifies and then allow it to warm to room temperature as the excess CO₂ sublimes.
-
-
Work-up and Isolation:
-
Slowly add 6M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. The 2-biphenylcarboxylic acid will be in the ether layer.
-
Separate the layers and extract the aqueous layer with additional diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude 2-biphenylcarboxylic acid.
-
Purify the product by recrystallization.
-
Purification and Characterization
Purification:
The crude 2-biphenylcarboxylic acid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[1]
Characterization:
The identity and purity of the synthesized 2-biphenylcarboxylic acid should be confirmed by standard analytical techniques:
-
Melting Point: The reported melting point is in the range of 111-113 °C.[1]
-
Spectroscopic Analysis: Confirmation of the structure should be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The spectroscopic data should be consistent with the expected structure of 2-biphenylcarboxylic acid.[11]
Safety and Handling
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15]
-
2-Biphenylcarboxylic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[13][15] Avoid breathing dust, fume, gas, mist, vapors, or spray.[13]
-
Reagents: Many of the reagents used in these syntheses are hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use. For example, diethyl ether is highly flammable, and chloroform is a suspected carcinogen.
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This application note provides robust and well-referenced protocols for the laboratory-scale synthesis of 2-biphenylcarboxylic acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently and efficiently prepare this important synthetic intermediate for a variety of applications in drug discovery and materials science.
References
- 1. 2-Biphenylcarboxylic acid | 947-84-2 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.no [fishersci.no]
- 14. fishersci.com [fishersci.com]
- 15. biosynth.com [biosynth.com]
Application Note: High-Purity o-Phenylbenzoic Acid via Optimized Recrystallization
Abstract
This application note provides a detailed, field-proven protocol for the purification of o-phenylbenzoic acid (also known as 2-biphenylcarboxylic acid) using the technique of recrystallization. The primary focus is on a mixed-solvent system of aqueous ethanol, which offers an effective and less hazardous alternative to other reported solvent systems. We will explore the fundamental principles governing solvent selection, the critical steps of the procedure, and the causality behind each experimental choice to ensure a high-yield, high-purity final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Rationale for Recrystallization
Crude solid products from chemical synthesis are seldom pure. They are often contaminated with by-products, unreacted starting materials, or inorganic reagents.[1] Recrystallization is a powerful and widely used purification technique that leverages differences in solubility to separate the desired compound from such impurities.[2]
The core principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[4] As the saturated hot solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form.[5] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed via hot filtration.[2]
For this compound, a compound with both polar (carboxylic acid) and nonpolar (biphenyl) functionalities, selecting the appropriate solvent system is paramount for achieving effective purification.
Solvent System Selection: A Deliberate Choice
The selection of a recrystallization solvent is the most critical step and is guided by several key principles. A suitable solvent must:
-
Exhibit a steep solubility curve: High solubility at high temperatures and low solubility at low temperatures for the target compound.[3]
-
Not react with the compound: The solvent must be chemically inert.
-
Dissolve impurities well at all temperatures or not at all: This ensures impurities either stay in the mother liquor or can be filtered off while the solution is hot.[4]
-
Be volatile enough for easy removal: The solvent should be easily evaporated from the final crystals.[3]
-
Be relatively non-toxic, inexpensive, and non-flammable.
For this compound, a mixed-solvent system is highly effective. While it possesses some polarity due to the carboxylic acid group, the large, nonpolar biphenyl moiety dominates its character, making it poorly soluble in water alone.[3] A mixture of ethanol and water provides an ideal polarity range. Ethanol dissolves the this compound well, while water acts as an "anti-solvent." By carefully adjusting the ratio, a system is created where the compound is soluble in the hot aqueous ethanol but crystallizes out upon cooling as the system's polarity increases with lower temperature. Authoritative chemical literature specifically recommends crystallization from aqueous ethanol for this compound.[4]
Physical and Chemical Properties
A summary of key properties for this compound is essential for procedural design and safety.
| Property | Value | Source(s) |
| Chemical Name | 2-Phenylbenzoic acid; [1,1'-Biphenyl]-2-carboxylic acid | [6] |
| CAS Number | 947-84-2 | |
| Molecular Formula | C₁₃H₁₀O₂ | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Off-white to beige powder/crystals | [3] |
| Melting Point | 110 - 114 °C | |
| Water Solubility | Insoluble (in cold water) | [3] |
| Recommended Solvents | Aqueous Ethanol (Aqueous EtOH); Benzene/Petroleum Ether | [4] |
Workflow & Causality Diagram
The following diagram outlines the logical flow of the recrystallization process. Each stage is designed to systematically remove specific types of impurities, leading to the isolation of the pure crystalline product.
References
- 1. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. 2-Biphenylcarboxylic acid | 947-84-2 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Basic Chemical Data [dtp.cancer.gov]
- 6. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Definitive Structural Elucidation of o-Phenylbenzoic Acid using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Narrative: In the realm of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is paramount. O-Phenylbenzoic acid (2-biphenylcarboxylic acid), a key intermediate in various synthetic pathways, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure, featuring two distinct, sterically hindered aromatic rings and a carboxylic acid moiety, gives rise to a nuanced and informative NMR spectrum. This document provides not just a protocol, but a strategic guide to acquiring and, more importantly, interpreting the ¹H and ¹³C NMR spectra of this molecule. We will delve into the causality behind experimental choices and the logic of spectral assignment, transforming raw data into definitive structural knowledge.
Foundational Principles: Why NMR Excels for this compound
NMR spectroscopy is the gold standard for the structural analysis of organic molecules in solution. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, within a strong external magnetic field. For a molecule like this compound, NMR provides a detailed "map" of the molecular structure based on three key principles:
-
Chemical Shift (δ): The position of an NMR signal (in ppm) is dictated by the local electronic environment of the nucleus. The electron-withdrawing nature of the carboxylic acid group and the anisotropic effects of the aromatic rings cause the various protons and carbons in this compound to resonate at distinct, predictable frequencies. For instance, protons on an aromatic ring typically appear in the 6.5-8.0 ppm region, while the acidic proton of the carboxylic acid is significantly deshielded and appears far downfield (>10 ppm)[1][2].
-
Signal Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment, which for this compound must sum to 10 (9 aromatic, 1 carboxylic).
-
Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons influence each other's magnetic field, causing their signals to be split into multiplets. The magnitude of this splitting, the coupling constant (J), is distance and angle-dependent. In aromatic systems, coupling is observed between protons that are ortho (³J, ~7-10 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, ~0-1 Hz) to each other[3][4]. This phenomenon is critical for assigning the specific positions of protons on the two phenyl rings.
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is a direct reflection of the quality of the sample preparation. The following protocol is designed to yield high-resolution, artifact-free spectra.
Materials and Reagents
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Glass Pasteur pipettes and bulbs
-
Small vial for dissolution
-
Cotton or glass wool for filtration (if necessary)
Rationale for Solvent Selection
Deuterated solvents are essential for solution-state NMR for three primary reasons[7][8]:
-
Signal Avoidance: They replace hydrogen (¹H) with deuterium (²H), which resonates at a different frequency, thus preventing a massive solvent signal from obscuring the analyte signals[9].
-
Field-Frequency Lock: Modern spectrometers use the deuterium signal to maintain a stable magnetic field, ensuring high resolution and reproducibility.
-
Chemical Shift Referencing: The residual protonated solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) provides a convenient internal reference[7].
Choice for this compound: CDCl₃ is often the first choice due to its ability to dissolve a wide range of organic compounds[7]. However, the carboxylic acid proton may undergo rapid chemical exchange, leading to a very broad signal or its complete disappearance. DMSO-d₆ is an excellent alternative that can slow this exchange and form hydrogen bonds, often resulting in a sharper, more easily observable -COOH proton signal.
Step-by-Step Sample Preparation
-
Weighing the Analyte: For a standard ¹H NMR spectrum, weigh 5-20 mg of this compound into a clean, dry vial[10][11]. For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended[10][12].
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial[13][14]. Gently swirl or vortex the vial to ensure the sample dissolves completely. The solution should be clear and transparent.
-
Filtration and Transfer: If any solid particulates remain, filter the solution directly into the NMR tube. A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette and use it to transfer the solution, leaving the solids behind[14]. This step is critical as suspended solids will degrade the magnetic field homogeneity and broaden the NMR signals[10].
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Pulse Program | Standard 1D Proton | Standard 1D Carbon with Proton Decoupling |
| Number of Scans | 8-16 | 512-2048 |
| Relaxation Delay (d1) | 1-2 seconds | 2 seconds |
| Acquisition Time | 3-4 seconds | 1-2 seconds |
| Spectral Width | -2 to 16 ppm | -10 to 220 ppm |
Data Visualization and Interpretation
The combination of ¹H and ¹³C NMR data provides a complete picture of the this compound structure.
Figure 1: Structure of this compound with IUPAC numbering for NMR assignment.
Logical Workflow for NMR Analysis
The process from sample to structure follows a clear, logical path.
Caption: Experimental workflow for NMR characterization.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by a downfield singlet for the carboxylic acid proton and a complex, overlapping multiplet region for the nine aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-COOH | ~11-13 | broad singlet | 1H | - |
| H-6 | ~8.2 | dd | 1H | ³J ≈ 7.8, ⁴J ≈ 1.5 |
| H-2' to H-6' | ~7.6 - 7.3 | multiplet | 5H | - |
| H-3, H-4, H-5 | ~7.6 - 7.3 | multiplet | 3H | - |
Detailed Interpretation:
-
H-COOH (~11-13 ppm): This proton is highly deshielded due to the electronegative oxygen atoms and its acidic nature. It typically appears as a broad singlet and will exchange with D₂O, causing the signal to disappear—a key diagnostic test.[15]
-
Aromatic Region (~7.3-8.2 ppm): This region contains signals for all nine protons on the two phenyl rings.
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, which deshields it significantly, pushing its signal to the furthest downfield part of the aromatic region (~8.2 ppm). It will appear as a doublet of doublets (dd) due to coupling with H-5 (³J, large) and H-4 (⁴J, small).
-
Other Protons (H-3,4,5 and H-2' to 6'): The remaining eight protons are more challenging to assign individually without 2D NMR experiments. They overlap in a complex multiplet. However, the five protons of the unsubstituted phenyl ring (H-2' to H-6') will generally resonate in a slightly more shielded region compared to the protons of the substituted ring due to the electronic influence of the carboxyl group. The integration of this entire region must correspond to 9 protons.[2][3]
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon environment. Due to the lack of symmetry, all 13 carbons in this compound are unique and should produce 13 distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assigned Carbon(s) | Chemical Shift (δ, ppm) | Notes |
| C=O | ~172 | Carboxylic acid carbon, downfield. |
| C-1', C-2 | ~140-142 | Quaternary carbons involved in the biaryl bond. |
| C-1 | ~131 | Quaternary carbon attached to the COOH group. |
| C-3 to C-6, C-2' to C-6' | ~127-134 | Aromatic CH carbons. |
Detailed Interpretation:
-
Carbonyl Carbon (~172 ppm): The C=O carbon of the carboxylic acid is the most deshielded carbon and appears significantly downfield.[16]
-
Quaternary Carbons (~131-142 ppm): There are three quaternary carbons (C-1, C-2, C-1') that do not have attached protons. These signals are typically less intense in the spectrum. The carbons linking the two rings (C-2 and C-1') will be in the 140 ppm region, while the carbon attached to the carboxyl group (C-1) will be slightly more shielded.
-
Aromatic CH Carbons (~127-134 ppm): The remaining nine signals correspond to the protonated aromatic carbons. Their precise chemical shifts are influenced by their position relative to the two substituents (the -COOH group and the other phenyl ring).[1][17]
Caption: Logical map of key proton interactions.
Conclusion
The comprehensive analysis of both ¹H and ¹³C NMR spectra provides an irrefutable structural confirmation of this compound. The ¹H spectrum confirms the presence and ratio of all protons, with the chemical shift and splitting pattern of the H-6 proton being particularly diagnostic. The ¹³C spectrum validates the presence of all 13 unique carbon atoms in their expected chemical shift regions. By following the detailed protocols and interpretation logic presented herein, researchers, scientists, and drug development professionals can confidently characterize this important molecule, ensuring the integrity and purity of their materials for downstream applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. This compound | C13H10O2 | CID 70357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Biphenylcarboxylic acid [webbook.nist.gov]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. benchchem.com [benchchem.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. scribd.com [scribd.com]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
FT-IR and Raman spectroscopy of 2-phenylbenzoic acid
An Application Note on the Vibrational Spectroscopic Analysis of 2-Phenylbenzoic Acid
Authored by: A Senior Application Scientist
Introduction: A Tale of Two Spectroscopies
2-Phenylbenzoic acid (C₁₃H₁₀O₂) is an organic compound featuring a phenyl group attached to a benzoic acid backbone at the ortho position.[1][2] This molecule serves as a valuable biochemical reagent and an intermediate in pharmaceutical synthesis.[3] A thorough characterization of its molecular structure is paramount for quality control and developmental research. Vibrational spectroscopy, which probes the intrinsic vibrations of molecular bonds, offers a powerful, non-destructive method for such analysis.
This guide delves into the characterization of 2-phenylbenzoic acid using two synergistic vibrational spectroscopy techniques: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. FT-IR spectroscopy measures the absorption of infrared light by a molecule, which is particularly sensitive to polar functional groups and results in a "molecular fingerprint."[4][5] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser), providing complementary information, especially about non-polar, symmetric bonds.[6] By employing both methods, we can achieve a more complete and unambiguous vibrational assignment, leveraging their individual strengths to elucidate the complete structural profile of the molecule.[6][7]
The Experimental Cornerstone: Protocols for Robust Data Acquisition
The quality of spectroscopic data is fundamentally reliant on meticulous sample handling and optimized instrument parameters. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Protocol 1: FT-IR Spectroscopy via Attenuated Total Reflectance (ATR)
The ATR technique is a preferred method for solid samples due to its simplicity and the minimal sample preparation required.[4][8] It works by measuring the changes in an internally reflected IR beam as it comes into contact with the sample.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to ratio against the sample spectrum, removing instrument and environmental artifacts.
-
Sample Application: Place a small amount of solid 2-phenylbenzoic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.[8]
-
Data Acquisition:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
-
-
Post-Analysis: After data collection, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.
Protocol 2: Raman Spectroscopy
Raman spectroscopy is exceptionally well-suited for solid-state analysis, often requiring no sample preparation.[4] Its insensitivity to water makes it a powerful tool for analyzing samples in various environments.[4]
Methodology:
-
Instrument Calibration: Before analysis, perform a wavelength and intensity calibration using a certified standard (e.g., polystyrene or silicon).
-
Sample Placement: Place a small amount of 2-phenylbenzoic acid powder on a clean microscope slide or into a sample vial. Position the sample on the spectrometer's stage.
-
Focusing: Using the integrated microscope, bring the sample into focus under the laser objective.
-
Data Acquisition:
-
Excitation Laser: 785 nm (chosen to minimize potential fluorescence from the aromatic rings)
-
Laser Power: ~50-100 mW at the sample (use the lowest power necessary to obtain a good signal to avoid sample damage)
-
Spectral Range: 3500 – 100 cm⁻¹
-
Acquisition Time: 10-30 seconds
-
Co-additions: 2-4 scans
-
-
Post-Analysis: No specific cleanup is required unless the sample is to be recovered.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental and analytical process for both techniques.
References
- 1. 2-phenylbenzoic acid [stenutz.eu]
- 2. 2-Biphenylcarboxylic acid [webbook.nist.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Application Note & Protocols: The Strategic Use of o-Phenylbenzoic Acid in the Synthesis of Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The rational design of metal-organic frameworks (MOFs) is a cornerstone of modern materials science, with the choice of organic ligand being a critical determinant of the final architecture and properties. While polytopic linkers are the conventional choice for constructing extended, porous networks, the strategic use of monotopic ligands offers a unique avenue for controlling dimensionality, modulating pore environments, and functionalizing frameworks. This guide delves into the nuanced application of o--phenylbenzoic acid, a ligand whose steric profile and coordination chemistry present both challenges and opportunities in MOF synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to guide your experimental design.
Ligand Analysis: o-Phenylbenzoic Acid as a MOF Building Block
This compound (2-biphenylcarboxylic acid) is an aromatic carboxylic acid distinguished by a bulky phenyl group at the ortho position relative to the carboxylate. This unique structural feature is the primary driver of its behavior in MOF synthesis and dictates a departure from standard synthetic strategies.
The "Ortho Effect" and Its Implications
The proximity of the ortho-phenyl group to the carboxylate function induces significant steric hindrance. This forces the carboxyl group to twist out of the plane of its attached benzene ring, a phenomenon known as the "ortho effect".[1][2] This torsional strain has two major consequences for MOF synthesis:
-
Inhibition of Resonance: The planarity between the carboxyl group and the phenyl ring is disrupted, which inhibits electronic resonance.[2] This can alter the acidity (pKa) of the ligand compared to its meta and para isomers, influencing the deprotonation and coordination kinetics during framework assembly.
-
Steric Approach Control: The bulky phenyl group acts as a steric shield, dictating the trajectory from which a metal center can approach and coordinate to the carboxylate oxygen atoms. This is a powerful tool for directing the final framework topology.
A Monodentate Ligand with Polytopic Potential?
On its own, this compound functions as a monodentate ligand through its carboxylate group. It is a fundamental principle that extended, porous frameworks like MOFs require polydentate linkers (or "struts") to connect multiple metal centers in 2D or 3D space.[3][4] Therefore, using this compound as the sole organic component is unlikely to yield a conventional, high-porosity MOF. Instead, its value lies in more nuanced applications:
-
Dimensionality Reduction: It can be used to terminate the extension of a framework in one or more directions, leading to the formation of lower-dimensional structures such as 1D chains or 2D layers.
-
Coordination Modulation: When used as a co-ligand or an additive in a synthesis with a primary polytopic linker, it can act as a "modulator," competing for coordination sites on the metal clusters. This can control crystal size, morphology, and defect density.
-
Pore Environment Functionalization: If successfully incorporated, the non-coordinating phenyl group extends into the pore volume, creating a hydrophobic microenvironment and tailoring the framework's adsorption properties.
Synthetic Strategy: Solvothermal Synthesis
Solvothermal synthesis is the most common and effective method for preparing crystalline MOFs from carboxylic acid-based ligands.[5][6] The process involves heating the constituent metal salts and organic ligands in a sealed vessel at temperatures above the solvent's boiling point, allowing for the formation of high-quality crystals over several hours or days.
Causality Behind Experimental Choices
-
Metal Precursor Selection: Transition metal salts with labile anions, such as nitrates or acetates (e.g., Zn(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O), are preferred. These anions can be easily displaced by the carboxylate ligand. The coordination preference of the metal ion (e.g., tetrahedral for Zn²⁺, octahedral for Co²⁺) will significantly influence the geometry of the resulting metal-ligand nodes.[3][7]
-
Solvent System: High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are excellent choices.[5] They effectively dissolve both the metal salt and the organic ligand, facilitating homogeneous nucleation. Furthermore, at high temperatures, DMF can slowly decompose to generate dimethylamine, which can act as a base to help deprotonate the carboxylic acid, promoting coordination.
-
Temperature and Time: A typical temperature range for solvothermal MOF synthesis is 80–150 °C.[5] This thermal energy is required to overcome the kinetic barrier for crystal nucleation and growth. The reaction time, often ranging from 24 to 72 hours, allows for the slow, ordered assembly of the crystalline framework.
Below is a logical workflow for a typical solvothermal synthesis involving a bulky, monodentate ligand like this compound.
Caption: A generalized workflow for the solvothermal synthesis of metal-organic frameworks.
Experimental Protocols
The following protocols are designed as robust starting points for investigation. Due to the unique steric and electronic nature of this compound, optimization of molar ratios, temperature, and reaction time is encouraged.
Protocol 1: Synthesis of a Zinc-Based Material with this compound
This protocol aims to synthesize a zinc-based coordination polymer. Given the monodentate nature of the ligand, the product may be a 1D or 2D structure rather than a porous 3D MOF.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (C₁₃H₁₀O₂)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials or Teflon-lined steel autoclave
Procedure:
-
Reagent Preparation: In a 20 mL glass scintillation vial, add 0.5 mmol of Zn(NO₃)₂·6H₂O (approx. 149 mg).
-
Ligand Addition: Add 1.0 mmol of this compound (approx. 198 mg). A 2:1 ligand-to-metal ratio is a common starting point.
-
Solvent Addition: Add 10 mL of DMF to the vial.
-
Sonication: Cap the vial and place it in an ultrasonic bath for 10-15 minutes to ensure complete dissolution of all solids. The solution should be clear.
-
Reaction: Place the tightly capped vial into a programmable oven. Heat to 120 °C and hold for 48 hours.
-
Cooling: Allow the oven to cool naturally to room temperature. Do not quench. Crystalline products should be visible at the bottom of the vial.
-
Isolation: Decant the mother liquor. Add 10 mL of fresh DMF, recap the vial, and gently agitate to wash the product. Let the crystals settle and decant the DMF.
-
Solvent Exchange: Repeat the washing step two more times with DMF, followed by three washes with a lower-boiling-point solvent like ethanol to facilitate drying.
-
Drying: After the final wash, decant the ethanol and dry the crystalline product under vacuum at 60-80 °C overnight.
Self-Validating System: Essential Characterization
To confirm the success of the synthesis and understand the resulting material, the following characterization is non-negotiable:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to verify the crystallinity of the product. A sharp, well-defined diffraction pattern indicates a crystalline material, while a broad halo suggests an amorphous solid. Comparison with simulated patterns from single-crystal X-ray diffraction is the gold standard for phase identification.
-
Thermogravimetric Analysis (TGA): TGA reveals the thermal stability of the material and the loss of guest solvent molecules. A stable plateau up to at least 300 °C is indicative of a robust framework structure.
-
Infrared (IR) Spectroscopy: Comparison of the IR spectra of the free this compound ligand and the final product will confirm coordination. The characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) should disappear and be replaced by asymmetric and symmetric stretching bands of the coordinated carboxylate group (typically in the 1610–1550 cm⁻¹ and 1400–1300 cm⁻¹ regions, respectively).[8]
Data Presentation & Visualization
Table 1: Proposed Synthesis Parameters
| Parameter | Value | Rationale |
| Metal Precursor | Zn(NO₃)₂·6H₂O | Labile nitrate anion, promotes formation of diverse coordination geometries. |
| Organic Ligand | This compound | Monodentate, sterically hindered ligand to control dimensionality. |
| Metal:Ligand Ratio | 1:2 | Excess ligand helps drive the coordination reaction to completion. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point, good solvating power for precursors.[5] |
| Temperature | 120 °C | Provides sufficient thermal energy for crystallization without decomposing the ligand. |
| Time | 48 hours | Allows for slow crystal growth and structural ordering. |
| Activation | 60-80 °C under vacuum | Removes residual solvent from the pores or channels of the material. |
Diagram: Conceptual Coordination of this compound
The diagram below illustrates the steric influence of the ortho-phenyl group on the coordination of the carboxylate to a metal center (M). This steric crowding is a key factor in determining the final structure.
Caption: Steric hindrance from the ortho-phenyl group influences metal coordination.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Biphenylcarboxylic Acid as a Pivotal Intermediate in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract: 2-Biphenylcarboxylic acid and its derivatives represent a cornerstone structural motif in modern medicinal chemistry. Their rigid, well-defined biaryl scaffold is central to the pharmacophore of numerous high-value active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the primary application of 2-biphenylcarboxylic acid as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans". We will dissect the mechanistic rationale, provide detailed, field-tested synthetic protocols for key transformations, and offer insights into analytical characterization and process optimization.
Compound Profile: 2-Biphenylcarboxylic Acid
2-Biphenylcarboxylic acid, also known as 2-phenylbenzoic acid, is a white crystalline solid.[1][2] Its utility in pharmaceutical synthesis stems from the biphenyl structure, which serves as a crucial scaffold for designing molecules that interact with specific biological targets.[3]
Physicochemical & Safety Data
Proper handling and understanding of the starting material's properties are paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of 2-Biphenylcarboxylic Acid
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 947-84-2 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₂ | [4] |
| Molecular Weight | 198.22 g/mol | [1] |
| Melting Point | 111-113 °C | [4] |
| Boiling Point | 199 °C at 10 mmHg | [4] |
| Appearance | White powder/crystals | [1][4] |
| Solubility | Soluble in ethanol, benzene, pet ether. |[1] |
Safety & Handling Protocol
2-Biphenylcarboxylic acid is classified as a hazardous chemical and requires careful handling.[2]
Trustworthiness Pillar: This safety protocol is a consolidation of information from multiple safety data sheets (SDS) to ensure comprehensive coverage. Adherence is mandatory for personnel safety and experimental integrity.
Table 2: Hazard Identification and Recommended Precautions
| Hazard Statement | Description | Precautionary Code & Action | Reference(s) |
|---|---|---|---|
| H315 | Causes skin irritation | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][5] |
| H319 | Causes serious eye irritation | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[5][6] |
Personal Protective Equipment (PPE): Always use in a chemical fume hood.[6] Standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles (EN 166 standard), is required.[5] For large-scale operations, a NIOSH/MSHA-approved respirator may be necessary.[5]
Core Application: Synthesis of Angiotensin II Receptor Antagonists (Sartans)
The "sartan" family of drugs, including Losartan, Valsartan, and Irbesartan, are non-peptide antagonists of the Angiotensin II Type 1 (AT₁) receptor.[7][8] They are widely prescribed for hypertension. The biphenyl moiety, derived from intermediates like 2-biphenylcarboxylic acid, is a critical structural feature for their antagonist activity.[9][10] The acid group (or a bioisosteric equivalent like a tetrazole) on the second phenyl ring is essential for binding to the receptor.[11]
General Synthetic Strategy
The synthesis of sartans is a convergent process where two key fragments are joined. 2-Biphenylcarboxylic acid derivatives form the "biaryl core," which is then coupled with a substituted heterocyclic component.
Caption: High-level convergent synthesis pathway for sartan APIs.
Detailed Synthetic Protocols
The following protocols provide step-by-step methodologies for creating crucial sartan intermediates starting from precursors to 2-biphenylcarboxylic acid.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for 4'-Methylbiphenyl-2-carboxylic acid
Introduction: The Suzuki-Miyaura cross-coupling is the industry-standard method for constructing the biphenyl core of sartans.[3][12] This protocol details the synthesis of 4'-methylbiphenyl-2-carboxylic acid, a direct precursor for numerous sartan drugs. The reaction couples an ortho-substituted benzoic acid (or its nitrile equivalent) with a substituted phenylboronic acid.
Expertise & Experience Pillar: The choice of a palladium catalyst, a suitable base (like K₂CO₃ or Na₂CO₃), and a solvent system (often aqueous) is critical.[13] Palladium(0) is the active catalytic species, and its efficacy can be enhanced with phosphine ligands. The base is essential for the transmetalation step of the catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Methodology:
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodobenzoic acid (1.0 eq) and 4-methylphenylboronic acid (1.2 eq).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.1-1.0 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
Monitoring: Track the disappearance of the starting aryl halide using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer with 2M HCl until the pH is ~2-3, which will precipitate the product. Extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like aqueous ethanol.[1]
-
Validation: Confirm the structure and purity of the resulting 4'-methylbiphenyl-2-carboxylic acid using the analytical methods described in Section 4.
Protocol 2: Synthesis of 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole
Introduction: For many sartans, the carboxylic acid functional group is replaced by a tetrazole ring, which acts as a more metabolically stable bioisostere with similar acidic properties.[10] This transformation typically involves converting the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide source.
Expertise & Experience Pillar: The direct conversion of a carboxylic acid to a nitrile is challenging. A common industrial route involves first converting the acid to a primary amide, followed by dehydration. The subsequent tetrazole formation with sodium azide is often catalyzed and can require harsh conditions. To avoid handling highly toxic hydrazoic acid (HN₃), the reaction is often performed with sodium azide and a Lewis acid or an ammonium salt like triethylamine hydrochloride. Protecting the tetrazole nitrogen with a triphenylmethyl (trityl) group is a standard practice to improve solubility in organic solvents and prevent side reactions in subsequent steps.[14]
Methodology (Conceptual Steps):
-
Amide Formation: Convert 4'-methylbiphenyl-2-carboxylic acid to the corresponding primary amide (4'-methylbiphenyl-2-carboxamide) using standard methods (e.g., via the acid chloride with ammonia, or using a coupling agent like HATU with ammonium chloride).
-
Nitrile Formation: Dehydrate the primary amide to form 2-cyano-4'-methylbiphenyl (also known as OTBN - an intermediate for Losartan).[15] Common dehydrating agents include trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or cyanuric chloride.
-
Tetrazole Cycloaddition:
-
In a suitable high-boiling solvent (e.g., N,N-dimethylformamide or toluene), combine 2-cyano-4'-methylbiphenyl (1.0 eq), sodium azide (NaN₃, ~1.5 eq), and an additive like triethylamine hydrochloride (~1.5 eq).
-
Heat the reaction mixture to reflux (typically >100 °C) for 24-48 hours.
-
CAUTION: This reaction generates pressure and involves azides. It must be conducted with appropriate safety measures, including pressure relief and behind a blast shield.
-
Workup involves careful quenching, acidification to protonate the tetrazole, and extraction.
-
-
(Optional) Trityl Protection: After formation, the tetrazole can be protected by reacting it with trityl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane. This yields the trityl-protected intermediate, which is used in the final coupling step to build the sartan molecule.[14]
Analytical Characterization
Rigorous analytical control is essential to validate the identity, purity, and yield of the synthesized intermediates.
Table 3: Expected Analytical Data for 4'-Methylbiphenyl-2-carboxylic acid
| Technique | Parameter | Expected Value / Observation | Reference(s) |
|---|---|---|---|
| HPLC | Purity | ≥98% (by area) | Standard QC |
| ¹H-NMR | Chemical Shifts (δ, ppm) | Signals corresponding to aromatic protons (~7.2-8.0 ppm), a methyl singlet (~2.4 ppm), and a carboxylic acid proton (>10 ppm, broad). | [3] |
| ¹³C-NMR | Chemical Shifts (δ, ppm) | Signals for the carboxyl carbon (~170 ppm), quaternary carbons, and aromatic CH carbons (~125-145 ppm). | [3] |
| Mass Spec (ESI-) | [M-H]⁻ | m/z = 211.08 | Calculated |
| Melting Point | Range | ~145-148 °C | Literature Value |
Troubleshooting & Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | - Inactive catalyst (oxidized)- Insufficient base- Poor quality boronic acid- Oxygen contamination | - Use fresh catalyst or pre-activate it.- Ensure base is anhydrous and in sufficient excess.- Use high-purity boronic acid.- Thoroughly degas solvents and maintain a robust inert atmosphere. |
| Incomplete Reaction | - Insufficient reaction time or temperature- Catalyst poisoning | - Increase reaction time or temperature moderately.- If starting materials contain sulfur or other catalyst poisons, pre-treat or purify them. |
| Difficult Purification | - Presence of homocoupled byproducts- Persistent palladium residues | - Optimize stoichiometry to minimize boronic acid homocoupling.- For purification, a pH-based extraction is highly effective for these acidic compounds. Recrystallization is preferred over column chromatography for scale-up. |
| Low Yield in Tetrazole Formation | - Insufficient temperature- Deactivation of azide | - Ensure reaction reaches and maintains the required reflux temperature.- Use a phase-transfer catalyst or a different Lewis acid to improve reactivity. |
References
- 1. 2-Biphenylcarboxylic acid | 947-84-2 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. 联苯-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.no [fishersci.no]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN109020835A - A kind of preparation method of medicine intermediate sartanbiphenyl - Google Patents [patents.google.com]
- 13. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-biphenylcarboxylic acid
Welcome to the technical support center for the synthesis of 2-biphenylcarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Instead of a rigid manual, this center provides a dynamic, question-and-answer-based resource to directly address the practical issues you face in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and common impurities.
Q1: What are the most prevalent and reliable methods for synthesizing 2-biphenylcarboxylic acid in a modern lab setting?
A1: While several methods exist, the Suzuki-Miyaura cross-coupling reaction is the most widely used and versatile method today.[1][2] It offers high yields, excellent functional group tolerance, and generally milder reaction conditions compared to classical methods.[3][4] Other notable methods, though often presenting more challenges, include the Ullmann reaction and the Gomberg-Bachmann reaction .[1] The Ullmann reaction typically requires harsh conditions and stoichiometric copper, often leading to lower yields and product decomposition.[5][6] The Gomberg-Bachmann reaction proceeds via diazonium salts and is notorious for low yields (<40%) and the formation of numerous side products due to the high reactivity of radical intermediates.[7]
Q2: I've successfully synthesized my product, but after purification, I see a significant, persistent impurity. What is the most likely culprit?
A2: A very common and often troublesome byproduct in the synthesis and handling of 2-biphenylcarboxylic acid is 9-fluorenone . This impurity arises from the intramolecular cyclization and dehydration (ketonization) of the target molecule itself.[8] This reaction is typically induced by excessive heat during the reaction, work-up, or even distillation. Its formation is a key indicator that the reaction or purification temperature may be too high.
Q3: My reaction appears to go to completion according to TLC, but my final isolated yield is consistently low. Where could I be losing my product?
A3: Low isolated yield despite high conversion is a classic problem often rooted in the work-up and purification stages.[9] For 2-biphenylcarboxylic acid, a common pitfall is inefficient extraction. As a carboxylic acid, its solubility is highly pH-dependent. During an aqueous work-up, ensure the aqueous layer is sufficiently acidified (typically to pH < 2) to fully protonate the carboxylate salt and precipitate the neutral carboxylic acid, making it extractable into an organic solvent. Incomplete acidification will leave a significant portion of your product as the water-soluble carboxylate salt in the aqueous phase.[10]
Section 2: Troubleshooting Guide by Synthesis Method
This section provides specific troubleshooting advice for the most common synthetic routes.
Part 2.1: Suzuki-Miyaura Coupling
This palladium-catalyzed reaction between an aryl halide (e.g., 2-bromobenzoic acid) and an arylboronic acid (e.g., phenylboronic acid) is the method of choice for many researchers.[11]
Issue: Low or No Product Formation.
-
Possible Cause 1: Inactive Catalyst. The palladium catalyst, especially Pd(PPh₃)₄, is sensitive to oxygen and can be easily deactivated.[10] The phosphine ligands are prone to oxidation, which inhibits the catalytic cycle.
-
Solution:
-
Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes).
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
-
-
Possible Cause 2: Improper Base or Solvent. The choice of base is critical for activating the boronic acid to facilitate transmetalation.[13] An inappropriate base or solvent system can halt the reaction.
-
Solution:
-
Commonly effective bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][11] Ensure the base is finely powdered and anhydrous.
-
Aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O) are often necessary to dissolve both the organic substrates and the inorganic base.[12] Experiment with the solvent ratio to ensure proper mixing and phase transfer.
-
-
Issue: Significant Homocoupling of Phenylboronic Acid (Biphenyl byproduct).
-
Possible Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of biphenyl as a major byproduct and consuming your starting material.[10]
-
Solution:
-
Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are paramount.
-
Add the palladium catalyst last, after the reaction mixture has been assembled and purged with inert gas. This minimizes the catalyst's exposure to any residual oxygen.
-
Carefully control the stoichiometry; using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can drive homocoupling.[11]
-
-
Issue: Presence of Benzoic Acid in the Final Product.
-
Possible Cause: Protodeboronation. This is a side reaction where the C-B bond of the phenylboronic acid is cleaved and replaced by a C-H bond, resulting in the formation of benzoic acid. This is often favored by high temperatures and extended reaction times, particularly in the presence of water and base.
-
Solution:
-
Avoid unnecessarily high reaction temperatures. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Optimize the amount of base and water in the reaction mixture. While necessary, excess of either can sometimes accelerate protodeboronation.
-
Purification via acid-base extraction can often effectively separate the desired 2-biphenylcarboxylic acid from the more simple benzoic acid, although their pKa values are similar, which can make it challenging.
-
-
Issue: Difficulty Removing Palladium from the Final Product.
-
Possible Cause: Inefficient Filtration or Complexation. Residual palladium can be a significant issue, especially in pharmaceutical applications. Standard filtration may not remove finely dispersed or dissolved palladium species.[12][14]
-
Solution:
-
After the reaction, consider passing the organic solution through a pad of Celite® to remove heterogeneous palladium.[12]
-
For soluble palladium, treatment of the crude product solution with a palladium scavenger (e.g., silica-bound thiols) can be highly effective.
-
Using a supported catalyst like Pd/C can simplify removal by filtration, often resulting in very low residual palladium levels (<6 ppm).[12][14]
-
-
Diagram 1: Key Pathways in Suzuki-Miyaura Coupling
Caption: Main catalytic cycle and common side reactions in Suzuki coupling.
Part 2.2: Ullmann Reaction
This classical method involves the copper-mediated coupling of two aryl halides.
Issue: Reaction Fails or Yields are Extremely Low.
-
Possible Cause: Harsh Reaction Conditions & Substrate Reactivity. The traditional Ullmann reaction requires very high temperatures (>200 °C), which can be difficult to achieve and control.[15] Furthermore, the reaction is typically limited to aryl halides activated by electron-withdrawing groups.[5]
-
Solution:
-
Ensure you are using activated copper powder (e.g., prepared by reducing CuSO₄ with zinc).
-
Use a high-boiling polar solvent like DMF, NMP, or nitrobenzene.[15]
-
Consider modern ligand-accelerated Ullmann protocols. The use of ligands like diamines or phenanthrolines can significantly lower the required reaction temperature and improve yields.[15][16]
-
Aryl iodides are more reactive than bromides or chlorides. If possible, use the corresponding 2-iodobenzoic acid derivative.[15]
-
-
Section 3: Key Byproduct Analysis & Mitigation: 9-Fluorenone
The formation of 9-fluorenone is arguably the most common intrinsic side reaction related to the product itself.
Q: How is 9-fluorenone formed and how can I prevent it?
A: 9-Fluorenone is formed via an intramolecular electrophilic substitution followed by dehydration. The carboxylic acid group of 2-biphenylcarboxylic acid can, under thermal stress, act as an electrophile and attack the adjacent phenyl ring, leading to cyclization.[8]
-
Prevention: The most effective preventative measure is strict temperature control.
-
During synthesis (especially for Ullmann or Gomberg-Bachmann reactions), use the lowest possible temperature that allows the reaction to proceed.
-
During work-up, avoid heating acidic aqueous solutions of the product for prolonged periods.
-
For purification, prioritize methods that do not require high heat. Recrystallization from a suitable solvent system is often preferred over distillation.
-
-
Removal: If 9-fluorenone does form, its removal can be challenging due to its similar polarity to the desired product.
-
Acid-Base Extraction: Since 9-fluorenone is a neutral ketone, a carefully performed acid-base extraction should, in principle, separate it from the acidic product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1M Na₂CO₃). The 2-biphenylcarboxylic acid will move to the aqueous layer as its sodium salt, while the 9-fluorenone remains in the organic layer. The aqueous layer can then be separated, re-acidified, and extracted to recover the pure product.
-
Chromatography: If extraction is insufficient, column chromatography can be used, but may require careful solvent gradient optimization to achieve good separation.
-
Diagram 2: Thermal Decomposition Pathway to 9-Fluorenone
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in o-Phenylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of o-phenylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this important biphenyl carboxylic acid. As a key intermediate in various synthetic applications, optimizing its production is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound and its derivatives typically proceeds via two major pathways: modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or classic diazonium salt-based methods (e.g., Gomberg-Bachmann). Each presents a unique set of challenges. This guide is structured to troubleshoot issues specific to each route.
Section 1: Issues in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling, which pairs an aryl halide with an arylboronic acid, is often the preferred method due to its versatility and generally higher yields.[1] However, several factors can lead to poor performance.
Question 1: My Suzuki-Miyaura reaction shows little to no product formation. What are the likely causes?
Answer: Failure to form the desired product typically points to one of four key areas: the catalyst, the base, the solvent, or the temperature.
-
Catalyst Inactivity: The active form of the catalyst is Palladium(0), which can be sensitive to air and moisture. If you are using a catalyst like Pd(PPh₃)₄, ensure it is fresh and has been handled under an inert atmosphere.[2] Consider using a more robust pre-catalyst that generates the active Pd(0) species in situ. Screening a variety of palladium catalysts, particularly those with electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), can identify a more suitable system for your specific substrates.[3]
-
Ineffective Base: The base is crucial for the transmetalation step. The optimal choice is highly dependent on the substrates and solvent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] A systematic screening of different bases is recommended if you suspect this is the issue.[3]
-
Poor Solvent Choice: The solvent system must solubilize the reagents and stabilize the catalyst. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often effective.[2][3] It is critical to degas the solvent to prevent oxidation and deactivation of the palladium catalyst.[2]
-
Insufficient Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently.[4] If your reaction is sluggish at room temperature, try gradually increasing the temperature while monitoring for product formation and any potential decomposition.[3]
Question 2: I'm observing a significant amount of protodeboronation (loss of the boronic acid group) in my reaction. How can I prevent this?
Answer: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich boronic acids. It is often caused by the presence of protic impurities or harsh reaction conditions.
-
Ensure Anhydrous Conditions: Traces of water or other protic species can facilitate the loss of the boronic acid group.[3] Rigorously dry all glassware and use anhydrous solvents.
-
Moderate Reaction Conditions: High temperatures and strongly basic environments can accelerate protodeboronation.[3] If you are experiencing this issue, try using a milder base or lowering the reaction temperature.
Question 3: My primary byproduct is from the homocoupling of my boronic acid starting material. What causes this and how can it be minimized?
Answer: The formation of a biaryl product from the coupling of two boronic acid molecules is typically promoted by the presence of oxygen. To minimize this side reaction, ensure the reaction is performed under a strictly inert atmosphere, such as high-purity nitrogen or argon.[2] Thoroughly degassing all solvents and reagents before use is a critical step.[2]
| Parameter | Effect on Yield | Troubleshooting Recommendation |
| Palladium Catalyst | Inactive or unsuitable catalyst leads to low/no conversion. | Screen various Pd catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Use fresh catalyst and handle under inert gas.[2][3] |
| Base | Incorrect choice can halt the catalytic cycle. | Screen common bases (K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal base is substrate and solvent-dependent.[2][3] |
| Solvent | Poor solubility or catalyst deactivation. | Use a degassed solvent system, often a mix of organic solvent (dioxane, toluene) and water.[2][3] |
| Temperature | Insufficient energy can lead to a sluggish reaction. | Gradually increase temperature, monitoring for product formation and decomposition.[4] |
| Atmosphere | Oxygen can cause catalyst deactivation and homocoupling. | Maintain a strict inert atmosphere (N₂ or Ar) throughout the experiment. Degas all solvents.[2] |
Section 2: Issues in Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is an aryl-aryl coupling that proceeds via a diazonium salt intermediate. While it avoids the need for organometallic reagents, it is infamous for low yields (often under 40%) and numerous side reactions.[5]
Question 1: My reaction mixture turned into a dark, tarry mess with very little desired product. What happened?
Answer: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable, especially at temperatures above 5°C.[6] At elevated temperatures, the diazonium salt decomposes to form highly reactive aryl radicals and phenols, which can lead to a variety of unwanted side reactions and polymerization, resulting in tar.[6][7]
Solution:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5°C at all times using an ice-salt bath.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and with vigorous stirring to dissipate the exothermic heat of the reaction and prevent localized hot spots.[6][7]
Question 2: My yield is consistently low, even with good temperature control. How can I improve the efficiency of the Gomberg-Bachmann reaction?
Answer: The low yields are often due to the instability of the diazonium salt and competing side reactions in aqueous media.[5][8] Several improvements to the original procedure have been developed:
-
Use Stabilized Diazonium Salts: Instead of generating the diazonium salt in situ in water, consider preparing and isolating it as a more stable tetrafluoroborate salt (ArN₂⁺BF₄⁻). These salts are often stable enough to be handled at room temperature and are less soluble in nonpolar organic solvents, which can reduce side reactions.[8]
-
Employ a Phase-Transfer Catalyst: When using a stabilized diazonium salt that is insoluble in the aromatic solvent (the second coupling partner), a phase-transfer catalyst (like a crown ether) can be used to shuttle the salt into the organic phase, significantly improving yields.[5][8]
Question 3: I have a significant amount of phenolic byproduct (e.g., salicylic acid from anthranilic acid). How can this be avoided?
Answer: The formation of phenols occurs when the diazonium group is displaced by a hydroxyl group from water. The diazonium salt of ortho-aminobenzoic acid (anthranilic acid) is particularly susceptible to this hydroxylation.[9][10]
Solution:
-
Maintain Excess Acid: Ensure a sufficient excess of acid (e.g., HCl) is present during diazotization. This helps to suppress the competing reaction of the diazonium salt with water and also prevents an unwanted coupling reaction between the diazonium salt and unreacted starting amine.[6]
-
Use the Diazonium Salt Immediately: The freshly prepared, cold diazonium salt solution should be used immediately in the subsequent coupling step to minimize its time in the aqueous environment where decomposition and hydroxylation can occur.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low yield in your this compound synthesis.
Caption: A logical workflow for troubleshooting low yields.
Section 3: Purification Strategies
Question: My crude product is impure. What is the best way to purify this compound?
Answer: The acidic nature of the carboxyl group makes acid-base extraction a highly effective method for purification.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous base solution (e.g., 1M sodium hydroxide or sodium bicarbonate). The this compound will deprotonate to form its water-soluble sodium salt, moving into the aqueous layer. Neutral organic impurities will remain in the organic layer.[2][11]
-
Separation: Separate the aqueous layer. It can be washed once more with fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., 2M HCl) until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution.[2][11]
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove any residual salts, and dry it thoroughly.[11]
For even higher purity, this can be followed by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]
Experimental Protocols
Protocol 1: Synthesis of a Biphenyl Carboxylic Acid via Suzuki-Miyaura Coupling
This protocol is a general guideline adapted from established procedures for the synthesis of 3-phenylbenzoic acid.[12]
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzoic acid (1.0 eq), phenylboronic acid (1.1 eq), and a base such as sodium hydroxide (4.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a mixture of water and an organic solvent). Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂ at 0.01 eq).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating as required. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. Dilute the filtrate with water and acidify with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and purify further by acid-base extraction and/or recrystallization as described above.
Protocol 2: Synthesis of a Biaryl via Gomberg-Bachmann Reaction
This protocol is a generalized procedure and requires strict adherence to temperature control.
-
Diazotization: Dissolve the starting aminobenzoic acid (e.g., anthranilic acid, 1.0 eq) in an aqueous solution of a strong acid (e.g., HCl) in a flask cooled to 0°C in an ice-salt bath. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature never exceeds 5°C.[6]
-
Check for Completion: After the addition is complete, stir for another 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).[6]
-
Coupling: In a separate flask, place the coupling partner (e.g., benzene) and a base. Cool this mixture. Slowly add the freshly prepared, cold diazonium salt solution to this mixture with vigorous stirring.
-
Reaction: Allow the reaction to proceed, often with slow warming to room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: Once the reaction is complete, separate the organic layer. Wash it with water and then extract the product using an aqueous base solution as described in the purification section.
References
- 1. Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. scirp.org [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
minimizing homocoupling byproducts in o-phenylbenzoic acid synthesis
Technical Support Center: Synthesis of o-Phenylbenzoic Acid
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge in biaryl synthesis: the formation of homocoupling byproducts. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize your yield of the desired cross-coupled product, and simplify purification.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
Homocoupling, the unwanted self-coupling of a reaction partner, is a persistent side reaction that reduces yield and complicates the purification of this compound. The most common homocoupling byproduct is biphenyl, arising from the dimerization of a phenyl-donating reagent. This guide will focus primarily on the widely used Suzuki-Miyaura coupling, with additional insights into other common synthetic routes.
Scenario 1: High Levels of Biphenyl in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide (e.g., 2-bromobenzoic acid) with an arylboronic acid (e.g., phenylboronic acid), is a powerful tool for C-C bond formation.[1] However, the homocoupling of phenylboronic acid to form biphenyl is a frequent and frustrating side reaction.[2]
Q1: I am observing a significant amount of biphenyl in my Suzuki reaction. What are the primary causes?
A1: The formation of biphenyl from the homocoupling of your boronic acid is typically driven by two main factors related to the palladium catalyst and the reaction environment.[3][4]
-
Presence of Oxygen: Dissolved molecular oxygen in your reaction solvent is a major culprit.[5][6] Oxygen can facilitate the oxidative dimerization of the organoboron reagent and can also interfere with the catalytic cycle by oxidizing the active Pd(0) catalyst to inactive Pd(II) species.[3][4]
-
Reduction of a Pd(II) Precatalyst: Many common palladium sources, such as palladium(II) acetate (Pd(OAc)₂), are Pd(II) precatalysts.[3] For the catalytic cycle to begin, this Pd(II) must be reduced in situ to the catalytically active Pd(0) state. Boronic acids can act as the reducing agent in this step, leading to their stoichiometric homocoupling to produce biphenyl and Pd(0).[3][4][7]
Q2: What is the most effective way to remove oxygen and ensure an inert atmosphere?
A2: Rigorous exclusion of oxygen is paramount for suppressing homocoupling.[4] Simply purging the headspace of your flask with an inert gas is often insufficient. Dissolved oxygen must be removed from the solvents.
Workflow: Establishing an Inert Reaction Atmosphere
Caption: Workflow for anaerobic reaction setup.
Detailed Protocol: Solvent Degassing via Sparge A highly effective method for removing dissolved oxygen is to bubble a fine stream of inert gas (argon or nitrogen) through the solvent.[4][8]
-
Pour the required volume of solvent into a Schlenk flask equipped with a stir bar.
-
Insert a long needle or cannula connected to an inert gas line, ensuring the tip is submerged below the solvent surface.
-
Insert a second, shorter needle into the septum to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate with gentle stirring for at least 30-60 minutes.
-
Once complete, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
Q3: Which palladium catalyst system is best for minimizing homocoupling?
A3: Your choice of catalyst and ligand is critical. To circumvent the homocoupling associated with the in situ reduction of Pd(II) salts, you have two primary strategies:
-
Use a Pd(0) Source Directly: Catalysts like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the correct oxidation state and do not require a reductive activation step involving the boronic acid.[7]
-
Use a Modern Precatalyst: Palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are Pd(II) complexes designed to cleanly and efficiently generate the active Pd(0) species through a mechanism that does not involve boronic acid homocoupling.[3]
The Role of Ligands: Bulky, electron-rich phosphine ligands are essential. They promote the final, desired reductive elimination step of the catalytic cycle, which forms your this compound product.[7] By accelerating this step, the desired pathway can outcompete the side reactions that lead to homocoupling.[9]
| Ligand | Structure Type | Key Feature |
| SPhos | Biarylphosphine | Bulky and electron-rich; highly effective for sterically hindered substrates.[9] |
| XPhos | Biarylphosphine | Provides high catalytic activity and stability.[7][9] |
| RuPhos | Biarylphosphine | Excellent for challenging couplings, including those with electron-rich aryl chlorides.[7] |
Q4: I've optimized my catalyst and atmosphere, but still see some biphenyl. Could other reagents be the cause?
A4: Yes, the base and solvent play crucial roles.
-
Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices.[7][9] Hydroxide or alkoxide bases can sometimes promote side reactions.
-
Solvent Choice: Use anhydrous, aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene.[9] Protic solvents should generally be avoided.
-
Additives: In some cases, the addition of a mild reducing agent, such as potassium formate (HCO₂K), can help "scavenge" any free Pd(II) that forms, preventing it from participating in homocoupling pathways.[4][8]
Troubleshooting Logic Tree: Suzuki Coupling
Caption: Decision tree for troubleshooting homocoupling.
Frequently Asked Questions (FAQs)
Q5: What are the primary synthetic routes to this compound, and what are their typical homocoupling byproducts?
A5: Besides Suzuki coupling, two other classical methods are often considered:
| Synthesis Method | Reactants | Common Homocoupling Byproduct | Notes |
| Suzuki-Miyaura Coupling | 2-Halobenzoic acid + Phenylboronic acid | Biphenyl | Most common modern method; byproduct from boronic acid dimerization.[2] |
| Ullmann Reaction | 2-Halobenzoic acid + Benzene derivative | Biphenyl (from aryl halide) | A copper-catalyzed reaction, often requiring high temperatures and stoichiometric copper, which promotes self-coupling of the aryl halide.[10][11] |
| Grignard Reaction | Phenylmagnesium halide + 2-Halobenzoic acid derivative | Biphenyl | Prone to Wurtz-type coupling between the Grignard reagent and unreacted aryl halide, especially at higher concentrations.[12] |
Q6: My reaction seems to have worked, but I'm struggling to remove the biphenyl byproduct. What is the best purification strategy?
A6: The significant difference in acidity between your product (this compound) and the neutral byproduct (biphenyl) is the key to a straightforward purification via acid-base extraction.
Protocol: Purification by Acid-Base Extraction
-
Dissolution: After the reaction work-up, dissolve the crude solid mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous base solution (e.g., 1M Sodium Hydroxide or Sodium Bicarbonate). Repeat the extraction 2-3 times.
-
Scientific Principle: The acidic this compound will react with the base to form its water-soluble sodium salt (sodium 2-phenylbenzoate), which partitions into the aqueous layer. The neutral biphenyl byproduct will remain in the organic layer.
-
-
Separation: Combine the aqueous layers. The organic layer containing the biphenyl can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath and slowly add a strong acid (e.g., 2M HCl) with stirring until the pH is ~2.[13]
-
Scientific Principle: The acid protonates the carboxylate salt, regenerating the neutral this compound, which is insoluble in water and will precipitate out as a solid.
-
-
Isolation: Collect the pure solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.
Optimized Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol incorporates best practices for minimizing homocoupling of phenylboronic acid.
Reagents & Equipment:
-
2-Bromobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask, condenser, magnetic stir bar, and inert gas line (Argon or N₂)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromobenzoic acid, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, and then evacuate and backfill with argon three times to ensure a fully inert atmosphere.[9]
-
Using a syringe, add the degassed 1,4-dioxane under a positive pressure of argon.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the 2-bromobenzoic acid is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and proceed with the acid-base extraction purification protocol described in Q6.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Choice and o-Phenylbenzoic Acid Synthesis
Welcome to the technical support center for o-phenylbenzoic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of biaryl coupling reactions. Here, we provide in-depth, field-proven insights into how catalyst selection profoundly impacts reaction efficiency, yield, and purity. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the catalytic synthesis of this compound, focusing on the two most prevalent methods: the Suzuki-Miyaura Coupling and the Ullmann Condensation.
Q1: What are the primary catalytic methods for synthesizing this compound?
The synthesis of this compound, a biaryl compound, is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two most established and widely utilized methods are:
-
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst to couple an aryl halide (like 2-bromobenzoic acid) with an organoboron compound (like phenylboronic acid).[1] It is renowned for its mild reaction conditions, high functional group tolerance, and generally high yields.[2][3]
-
Ullmann Condensation: This is a classical method that uses a copper catalyst to couple two aryl halides.[4][5] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed using soluble copper salts and ligands to improve efficiency under milder conditions.[6][7]
Q2: Which catalyst system is generally better: Palladium (Suzuki) or Copper (Ullmann)?
The "better" catalyst system is highly dependent on substrate availability, cost considerations, and the specific functional groups present in your starting materials.
| Feature | Suzuki-Miyaura Coupling (Palladium) | Ullmann Condensation (Copper) |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C).[1] | Copper metal, Copper(I) salts (e.g., CuI, Cu₂O).[8][9] |
| Typical Yield | Generally high (>80%).[10][11] | Variable, often moderate to good with modern methods. |
| Conditions | Mild (often room temperature to ~100 °C).[12] | Traditionally harsh (>200 °C), milder with modern ligands.[5][7] |
| Substrate Scope | Very broad; tolerates many functional groups.[2] | Can be limited by harsh conditions, though modern methods have improved this.[7] |
| Key Reactants | Aryl Halide + Arylboronic Acid .[1] | Two Aryl Halides .[4] |
| Cost | Palladium is a precious metal, making catalysts potentially expensive.[3] | Copper is significantly less expensive. |
Q3: What is the crucial role of ligands in these coupling reactions?
Ligands are organic molecules that bind to the metal center of the catalyst and are critical for its performance. They stabilize the catalyst, enhance its solubility, and modulate its electronic and steric properties to facilitate key steps in the catalytic cycle.
-
In Suzuki (Palladium) Reactions: Phosphine-based ligands (e.g., triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃)) are common.[13] They help facilitate the oxidative addition and reductive elimination steps and prevent the precipitation of palladium metal (palladium black), which deactivates the catalyst.[1]
-
In Ullmann (Copper) Reactions: Ligands like phenanthroline, N,N'-dimethylethylenediamine, or BINOL can accelerate the reaction, allowing for lower temperatures and reduced catalyst loading compared to traditional ligand-free methods.[14][15]
Q4: Why is a base necessary for the Suzuki-Miyaura coupling?
A base is essential for the transmetalation step of the Suzuki catalytic cycle.[1] The base (e.g., K₂CO₃, NaOH) activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [PhB(OH)₃]⁻). This negatively charged species more readily transfers its organic group (the phenyl ring) to the palladium center.[13]
Q5: Can I use less reactive aryl chlorides as starting materials?
Aryl chlorides are more abundant and less expensive than the corresponding bromides and iodides. However, their C-Cl bond is stronger and harder to break.
-
For Suzuki Coupling: While challenging, the use of aryl chlorides is possible with highly active, specialized palladium catalysts, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[13][16]
-
For Ullmann Condensation: The reactivity order for aryl halides is I > Br > Cl.[9] Reactions with aryl chlorides typically require higher temperatures or more active catalytic systems.[17]
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This guide provides a systematic approach to resolving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield is one of the most common experimental hurdles. The cause can often be traced back to one of several factors.[18][19]
Possible Cause 1: Catalyst Inactivity or Degradation
-
Diagnosis: In palladium-catalyzed reactions, you may observe the formation of a black precipitate (palladium black), indicating the catalyst has fallen out of the catalytic cycle. For copper catalysts, prolonged exposure to air can lead to oxidation and deactivation.
-
Solution:
-
Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon), especially if using air-sensitive catalysts or ligands.[10]
-
Use high-purity, anhydrous solvents. Moisture can interfere with many catalysts.[18]
-
For Suzuki reactions, ensure you are using an appropriate ligand to stabilize the palladium catalyst.[13]
-
Possible Cause 2: Inefficient Starting Material Activation (Suzuki Specific)
-
Diagnosis: The reaction stalls with unreacted starting materials. This is often an issue with the transmetalation step.
-
Solution:
-
Check your base: Ensure the base is strong enough and sufficiently soluble in the reaction medium to activate the boronic acid.[13] Consider switching to a stronger base (e.g., from Na₂CO₃ to K₃PO₄) or using a biphasic system with a phase-transfer catalyst.[20]
-
Beware of Protodeboronation: The boronic acid can be cleaved by water or protic solvents, especially under heating, to yield benzene.[21] Minimize reaction time and temperature where possible.
-
Possible Cause 3: Impure Reagents or Solvents
-
Diagnosis: Inconsistent results or unexpected side products.
-
Solution:
-
Use reagents from a reliable source. Verify the purity of your aryl halide and boronic acid.
-
Always use dry, high-purity solvents, as water and other impurities can quench reagents or poison the catalyst.[19]
-
Problem 2: Significant Formation of Homocoupled Side Products
Homocoupling results in undesired byproducts such as biphenyl (from phenylboronic acid) or diphenic acid (from 2-halobenzoic acid).
-
Diagnosis: Your final product is contaminated with symmetrical biaryls, complicating purification.
-
Solution:
-
Optimize Reaction Rate: Homocoupling often competes with the desired cross-coupling. Lowering the reaction temperature can sometimes favor the cross-coupling pathway.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to ensure the aryl halide is fully consumed.
-
In Ullmann Reactions: Synthesizing unsymmetrical biaryls by coupling two different aryl halides is notoriously difficult as it can lead to a statistical mixture of three different products.[5] If possible, redesign the synthesis to use a symmetrical coupling or switch to a Suzuki reaction.
-
Problem 3: Decarboxylation of Benzoic Acid Moiety
The carboxylic acid group on the starting material or product can be lost as CO₂ under harsh conditions.
-
Diagnosis: You observe the formation of 2-phenylphenol or other decarboxylated byproducts.
-
Solution:
-
Reduce Reaction Temperature: This is the most common cause, particularly in high-temperature Ullmann reactions.[7] Explore modern catalytic systems with ligands that allow for milder conditions.[15]
-
Palladium-catalyzed decarboxylation can also occur, sometimes as a designed tandem reaction.[22][23] Ensure your chosen conditions are selective for C-C bond formation and do not promote decarboxylation.
-
Troubleshooting Workflow
Use the following decision tree to systematically diagnose issues with low yield.
Caption: A decision tree for troubleshooting low reaction yields.
Visualized Mechanisms & Experimental Protocols
Understanding the reaction mechanism is key to rational catalyst selection and optimization.
Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) redox pair.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
Protocol 1: Suzuki Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-bromobenzoic acid and phenylboronic acid using a palladium catalyst.[12][10]
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or Pd/C (5 mol%)
-
Triphenylphosphine (PPh₃, 0.04 eq, if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Solvent: 1,4-Dioxane/Water or Ethanol/Water (e.g., 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst (and ligand, if applicable).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Wash with an organic solvent (e.g., ethyl acetate or ether) to remove non-acidic impurities.
-
Acidify the aqueous layer with 2M HCl until a white precipitate forms (pH ~2).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Ullmann Condensation Mechanism (Proposed)
The mechanism of the Ullmann reaction is complex and still debated, but a commonly proposed pathway involves Cu(I) and Cu(III) intermediates.[8][24]
Caption: A simplified ionic mechanism for the Ullmann condensation.[8]
Protocol 2: Ullmann-type Synthesis of an this compound Precursor
This protocol describes a modern Ullmann amination to form N-phenylanthranilic acid, a common precursor or analog, highlighting the use of ligands for milder conditions.[14][25]
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
Aniline (1.2 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Ligand: L-proline or 1,10-Phenanthroline (0.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Add 2-chlorobenzoic acid, K₂CO₃, CuI, and the ligand to a reaction flask under an inert atmosphere.
-
Add DMSO, followed by aniline, via syringe.
-
Heat the mixture to 110-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into water.
-
Acidify with HCl to precipitate the product and unreacted starting material.
-
Filter the crude solid. The product, N-phenylanthranilic acid, can be purified by recrystallization or column chromatography to separate it from any remaining 2-chlorobenzoic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 5. Ullmann reaction | PPTX [slideshare.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. quora.com [quora.com]
- 20. scirp.org [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
managing steric hindrance in functionalization of 2-phenylbenzoic acid
Technical Support Center: Functionalization of 2-Phenylbenzoic Acid
A Guide for Navigating Steric Hindrance in Complex Synthesis
Welcome to the technical support center for managing synthetic challenges associated with 2-phenylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in the functionalization of this sterically demanding scaffold. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and strategic workflows to help you navigate these complex transformations with higher efficiency and yield.
The Core Challenge: Understanding Steric Hindrance in 2-Phenylbenzoic Acid
The primary obstacle in the chemical modification of 2-phenylbenzoic acid is severe steric hindrance. This arises from the molecule's inherent three-dimensional structure. The two phenyl rings in the biphenyl system are not coplanar; they adopt a twisted conformation to minimize repulsion between the ortho-hydrogens.[1][2] In 2-phenylbenzoic acid, the ortho-carboxylic acid group exacerbates this effect, forcing it out of the plane of the benzene ring and limiting its resonance stabilization.[3] This twisted geometry creates a crowded environment that physically blocks reagents from accessing both the carboxylic acid group and the adjacent C-H bonds on the aromatic ring.
Caption: Steric clash in 2-phenylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is ortho-C–H functionalization of 2-phenylbenzoic acid so difficult?
The ortho-phenyl group acts as a bulky shield, sterically hindering the approach of a transition metal catalyst to the C-H bonds at the 3' and 6' positions. Furthermore, the carboxylate group, while a potential directing group, is twisted out of the plane of the phenyl ring, which can lead to less effective chelation and catalyst positioning compared to less hindered benzoic acids.[3][4]
Q2: My esterification/amidation reaction with 2-phenylbenzoic acid has a very low yield. What is the cause?
The bulky ortho-phenyl group physically obstructs the path of incoming nucleophiles (alcohols or amines) to the electrophilic carbonyl carbon of the carboxylic acid. This significantly raises the activation energy of the reaction, often leading to poor yields under standard conditions.
Q3: Are there preferred positions for functionalization if the ortho-position is inaccessible?
If ortho-functionalization is blocked, reactions may proceed at the less hindered meta- and para-positions of either phenyl ring, dictated by the electronic properties of the substrate and the reaction mechanism.[5] However, for targeted synthesis, achieving ortho-selectivity is often the primary goal, requiring specialized strategies.
Q4: Can the carboxylate group itself be used to direct reactions?
Yes, the carboxylate group is an effective and common directing group for ortho-C-H functionalization.[6][7] It can chelate to a metal catalyst, forming a metallacycle intermediate that positions the catalyst in proximity to the ortho-C-H bond. However, the severe steric hindrance in 2-phenylbenzoic acid can challenge the efficiency of this process.[8]
Troubleshooting Guide: Common Experimental Failures
| Problem | Probable Cause | Recommended Solution & Rationale |
| Low to no yield in ortho-C–H functionalization | 1. Steric Hindrance: The catalyst is too bulky to approach the ortho C-H bond. 2. Ineffective Directing Group: The carboxylate group is not forming a stable chelation intermediate with the catalyst. | 1. Catalyst/Ligand Modification: Switch to a catalyst with smaller, less sterically demanding ligands. For example, using Ru(II) or Rh(III) catalysts can sometimes be more effective than Pd(II) systems for highly hindered substrates.[6][7] 2. Enhance Directing Group Efficacy: Use additives that can assist in the formation of the metallacycle. Alternatively, install a more powerful, exogenous directing group.[9] |
| Reaction yields a mixture of regioisomers (meta/para) | 1. Weak Chelation Control: The directing effect of the carboxylate is overcome by the high steric barrier at the ortho position, leading to reaction at electronically favored but less hindered sites. | 1. Use a Stronger Directing Group: Employ a bidentate directing group (e.g., an aminoquinoline or picolinamide auxiliary) that forms a more stable and rigid metallacycle, forcing functionalization at the desired ortho position.[10][11] 2. Optimize Reaction Conditions: Lowering the reaction temperature may favor the thermodynamically more stable ortho-chelated pathway over other pathways with lower activation energies. |
| Failure of Carboxylic Acid Derivatization (e.g., Esterification) | 1. Nucleophilic Attack Blocked: The ortho-phenyl group prevents the nucleophile (alcohol/amine) from reaching the carbonyl carbon. | 1. Increase Electrophilicity: Convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride or acyl fluoride, prior to introducing the nucleophile. 2. Use Smaller Reagents: If possible, use a less bulky nucleophile. 3. High-Temperature/Microwave Conditions: Increase thermal energy to overcome the high activation barrier.[12] |
| Decomposition of starting material | 1. Harsh Reaction Conditions: The high temperatures or strong reagents required to overcome steric hindrance are degrading the molecule. | 1. Explore Photocatalysis: Photoredox catalysis can often proceed under much milder conditions, using light to generate highly reactive intermediates without the need for high heat.[13] 2. Catalyst Screening: Screen a variety of transition metal catalysts (e.g., Ru, Rh, Ir, Pd) as some may operate efficiently at lower temperatures.[7][8] |
Strategic Workflows for Successful Functionalization
Overcoming the steric barrier of 2-phenylbenzoic acid requires moving beyond standard protocols. The following workflow provides a decision-making framework for selecting an appropriate strategy.
Caption: Decision workflow for functionalizing 2-phenylbenzoic acid.
Protocol 1: Ruthenium-Catalyzed ortho-C-H Allylation
This protocol leverages the innate directing ability of the carboxylate group under conditions optimized for sterically hindered substrates. Ruthenium catalysts are often effective for this transformation.[7]
Materials:
-
2-Phenylbenzoic acid
-
Allyl acetate (or other allyl source)
-
[Ru(p-cymene)Cl₂]₂ (catalyst)
-
Potassium phosphate (K₃PO₄) (base)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-phenylbenzoic acid (1.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and K₃PO₄ (2.0 equiv).
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Stir the mixture for 5 minutes.
-
Substrate Addition: Add the allyl acetate (1.5 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 50-80 °C. The optimal temperature may require screening, but starting at a lower temperature is recommended to improve selectivity.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Quench with 1M HCl and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Reactivity Intermediate for Amidation
This protocol circumvents the steric barrier for nucleophilic attack by first converting the carboxylic acid to a highly reactive acyl chloride.
Materials:
-
2-Phenylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Desired amine nucleophile
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
Step-by-Step Methodology:
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve 2-phenylbenzoic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equiv) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch around 1780-1800 cm⁻¹).
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood.
-
Amidation: Re-dissolve the crude 2-phenylbenzoyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM. Slowly add this solution to the acyl chloride solution.
-
Final Reaction & Workup: Stir the reaction at room temperature until completion (monitored by TLC). Quench with water, separate the organic layer, wash sequentially with dilute acid, bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography or recrystallization.
References
- 1. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Explain steric effect in biphenyls. | Filo [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Researchers Develop New Methods for Meta-selective CâH Functionalizations of Benzoic acids----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual palladium-organophotoredox catalyzed C–H olefination–annulation of aryl carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00275C [pubs.rsc.org]
- 9. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: o-Phenylbenzoic Acid Stability at High Temperatures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with o-phenylbenzoic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted decarboxylation of this compound during high-temperature applications. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decarboxylation at high temperatures?
A1: The decarboxylation of aromatic carboxylic acids like this compound is a thermally driven reaction that results in the loss of a carboxyl group as carbon dioxide (CO₂). The stability of the resulting carbanion intermediate plays a crucial role. For this compound, the ortho positioning of the bulky phenyl group can introduce steric strain, which can be relieved upon removal of the carboxyl group. While unsubstituted benzoic acid is relatively stable, decarboxylation can be initiated at elevated temperatures, a process that can be accelerated by the presence of certain catalysts or reaction conditions[1][2]. The reaction generally proceeds by replacing the carboxyl group with a hydrogen atom, converting this compound into biphenyl.
Q2: At what temperature does significant decarboxylation of this compound typically begin?
A2: There is no single temperature threshold, as the onset and rate of decarboxylation are highly dependent on the specific reaction conditions, including the solvent, pressure, and presence of catalytic species. However, significant degradation of benzoic acid derivatives is often observed at temperatures exceeding 200°C, with more rapid degradation occurring at 250°C and above in aqueous environments[2]. For many synthetic applications requiring temperatures in the range of 150-250°C, the risk of decarboxylation becomes a critical experimental parameter to control.
Q3: Can the choice of solvent influence the rate of decarboxylation?
A3: Absolutely. Solvents can significantly impact the stability of the transition state during decarboxylation. Protic solvents, especially water at high temperatures (subcritical water), can facilitate decarboxylation by mediating proton transfer[3]. Non-polar, aprotic solvents are often preferred for high-temperature reactions involving sensitive carboxylic acids. Furthermore, the dielectric constant of the solvent can affect the dissociation of acid dimers, which may influence reactivity at elevated temperatures[4].
Q4: Are there any catalysts that are known to promote the decarboxylation of aromatic acids?
A4: Yes, certain metals and metal complexes are well-known to catalyze decarboxylation. Copper-based catalysts, for instance, are often used intentionally for decarboxylative coupling reactions[5][6]. Similarly, palladium catalysts can also mediate this transformation[5]. Therefore, if your reaction involves such metals, you should be particularly vigilant about the potential for unwanted decarboxylation. Conversely, new catalytic systems, such as those based on bimetallic iron-ruthenium nanoparticles, have been developed for controlled, selective decarboxylation, highlighting the central role of catalysts in this process[7][8].
Troubleshooting Unwanted Decarboxylation
This section provides structured guidance for identifying and resolving issues related to the premature decarboxylation of this compound in your experimental work.
Issue 1: Low yield of desired product and formation of biphenyl as a major byproduct.
This is a classic symptom of significant decarboxylation. Biphenyl is the direct product of this compound decarboxylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing unwanted decarboxylation.
-
Step 1: Temperature Optimization
-
Causality: The rate of decarboxylation is exponentially dependent on temperature. A modest reduction in temperature can significantly decrease the rate of this side reaction.
-
Action: Systematically lower the reaction temperature in 10-15°C increments. Determine the minimum temperature at which the primary reaction proceeds at an acceptable rate.
-
-
Step 2: Solvent Selection
-
Causality: As noted in the FAQs, protic solvents can facilitate proton transfer steps that are part of some decarboxylation mechanisms[3].
-
Action: If compatible with your reaction chemistry, switch from protic solvents (e.g., water, alcohols) to high-boiling point aprotic solvents such as diphenyl ether, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
-
Step 3: Evaluation of Catalytic Effects
-
Causality: Trace amounts of transition metals can have a potent catalytic effect on decarboxylation.
-
Action: If transition metal catalysts are not essential for your desired transformation, ensure all glassware is scrupulously clean and reagents are free from metal contamination. If a catalyst is required, consider screening alternative catalysts that are less prone to promoting decarboxylation.
-
-
Step 4: Inert Atmosphere
-
Causality: While many decarboxylation reactions are not directly dependent on oxygen, running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may indirectly promote degradation of starting materials.
-
Action: Ensure your reaction is set up under a consistently inert atmosphere.
-
Issue 2: Inconsistent reaction outcomes and variable rates of decarboxylation.
Inconsistency often points to subtle, uncontrolled variables in the experimental setup.
Comparative Analysis of Potential Factors:
| Factor | Potential Impact on Decarboxylation | Recommended Action |
| Reagent Purity | Acidic or basic impurities can catalyze decarboxylation[9]. | Use highly purified this compound and other reagents. Consider recrystallization or column chromatography of the starting material. |
| Heating Method | Uneven heating (e.g., hot spots in an oil bath) can lead to localized areas of very high temperature. | Use a temperature-controlled heating mantle with good stirring or a sand bath to ensure uniform temperature distribution. |
| Reaction Headspace | A large headspace can allow for pressure fluctuations and affect the equilibrium of CO₂ in the solution. | Use a reaction vessel that is appropriately sized for the reaction volume to minimize headspace. |
Advanced Strategies & Protocols
For reactions that must be conducted at high temperatures, more advanced strategies may be necessary to protect the carboxyl group.
Strategy 1: In-situ Protection via Salt Formation
-
Principle: Converting the carboxylic acid to its salt form can sometimes increase its thermal stability. Under basic conditions, the carboxylate anion is formed, which may have a different decomposition pathway[1]. However, this is not universally protective and must be tested empirically.
-
Protocol: Trial with an Organic Base
-
To your reaction mixture containing this compound (1 equivalent), add a non-nucleophilic organic base such as triethylamine (1.1 equivalents) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equivalents).
-
Stir at room temperature for 15 minutes to ensure salt formation.
-
Proceed with heating to the desired reaction temperature.
-
Monitor the reaction for both the desired product and the formation of biphenyl.
-
An acidic workup will be required to reprotonate the carboxyl group if it persists.
-
Strategy 2: Alternative Coupling Chemistries
-
Principle: If the goal is to use this compound in a coupling reaction, and high temperatures are leading to decarboxylation, it may be more effective to switch to a coupling protocol that operates under milder conditions.
-
Example Protocol: Amide Coupling via SO₂F₂ Activation (Room Temperature)
-
This method avoids heat entirely by activating the carboxylic acid at room temperature for coupling with an amine[10].
-
In an oven-dried flask, combine this compound (1.0 equiv), your amine coupling partner (2.0 equiv), and a base such as DIPEA (diisopropylethylamine) (3.0 equiv) in anhydrous acetonitrile (MeCN).
-
Introduce sulfuryl fluoride (SO₂F₂) gas into the stirred reaction mixture via a balloon.
-
Stir the reaction at room temperature for 5-6 hours.
-
Upon completion, quench the reaction and purify the resulting amide product. This approach completely circumvents thermal decarboxylation.
-
Reaction Pathway Visualization:
Caption: Comparison of high-temperature vs. mild condition reaction pathways.
Analytical Monitoring of Decarboxylation
To effectively troubleshoot, you need reliable methods to quantify the extent of decarboxylation.
-
High-Performance Liquid Chromatography (HPLC): This is often the most straightforward method. Develop a method that can resolve this compound from its decarboxylated product, biphenyl. UV detection is suitable for both compounds. By running a standard curve for each, you can accurately quantify the conversion to the undesired byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for detecting and quantifying the volatile biphenyl product. It can be particularly useful for confirming the identity of byproducts in complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratio of this compound to biphenyl in the crude reaction mixture by integrating characteristic peaks for each molecule.
Comparative Overview of Analytical Techniques:
| Method | Key Advantages | Key Limitations |
| HPLC-UV | Robust, widely available, good for quantification. | Requires method development; may require derivatization for some compounds. |
| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices[11]. | Higher equipment cost, potential for ion suppression. |
| GC-MS | Excellent for volatile products like biphenyl, provides structural confirmation. | Not suitable for non-volatile starting material without derivatization. |
| ¹H NMR | Fast, provides structural information, good for relative quantification. | Lower sensitivity compared to chromatographic methods. |
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-principles prediction of the effects of temperature and solvent selection on the dimerization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decarboxylation [organic-chemistry.org]
- 6. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. max-planck-innovation.com [max-planck-innovation.com]
- 9. lneya.com [lneya.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
strategies to improve the crystalline quality of 2-biphenylcarboxylic acid
Welcome to the technical support center for the crystallization of 2-biphenylcarboxylic acid (CAS: 947-84-2). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystalline quality of this compound. Here, we synthesize fundamental principles with field-proven methodologies to address common challenges encountered during crystallization experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed protocols and explanations, please refer to the Troubleshooting Guides.
Q1: What is "oiling out," and why is it happening to my 2-biphenylcarboxylic acid?
A1: "Oiling out," or liquid-liquid phase separation, is when a compound separates from a supersaturated solution as a liquid ("oil") instead of a solid.[1][2] This is a significant problem because the oil phase can trap impurities, solidify into an amorphous glass, and hinder the formation of a pure, ordered crystal lattice.[2][3] For 2-biphenylcarboxylic acid, this typically occurs due to:
-
High Supersaturation: Cooling the solution too quickly or rapidly adding an anti-solvent creates a high level of supersaturation that favors the kinetically faster process of oil formation over the more ordered process of crystallization.[4]
-
Inappropriate Solvent Choice: The melting point of 2-biphenylcarboxylic acid is approximately 111-113°C.[5] If the boiling point of your solvent is higher than the compound's melting point, the compound may "melt" in the solution before it can crystallize, leading to oiling out.[6]
-
Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of it separating as an oil at the solution's temperature.[2]
Q2: My crystals are very fine needles. How can I grow larger, block-like crystals?
A2: The size and shape (morphology) of crystals are governed by the interplay between nucleation (the formation of new crystal seeds) and crystal growth.[7] Fine needles often result from rapid nucleation, where many small crystals form simultaneously with limited time to grow. To obtain larger crystals:
-
Slow Down the Cooling Rate: Slow cooling is the most critical factor for growing large crystals.[7][8][9] It reduces the rate of supersaturation, which favors the growth of existing nuclei over the formation of new ones.[7] This allows molecules more time to incorporate into the crystal lattice in an orderly fashion, resulting in larger and often purer crystals.[8][9]
-
Reduce the Level of Supersaturation: Start with a solution that is just saturated at a high temperature. Overly concentrated solutions can lead to rapid precipitation and small crystal size.[10]
-
Use a Seed Crystal: Introducing a single, high-quality crystal of 2-biphenylcarboxylic acid into a slightly supersaturated solution can promote controlled growth on that seed, bypassing the spontaneous nucleation step.[1][4]
Q3: What is the best solvent system for recrystallizing 2-biphenylcarboxylic acid?
A3: The ideal solvent is one in which 2-biphenylcarboxylic acid is highly soluble at high temperatures but has low solubility at low temperatures. Based on literature and chemical principles, several systems are effective:
-
Mixed Solvent Systems: These often provide the best control. A common recommendation is dissolving the compound in a "good" solvent like hot ethanol or benzene, followed by the slow addition of a miscible "anti-solvent" (in which the compound is poorly soluble) like water or petroleum ether until turbidity is observed.[5][11][12] Reheating to clarify and then cooling slowly yields high-quality crystals.
-
Single Solvent Systems: Aqueous ethanol is a good starting point due to the polarity of the carboxylic acid group and the non-polar nature of the biphenyl rings.[5][12] The water component acts as an anti-solvent as the solution cools.
Q4: After recrystallization, my product yield is very low. How can I improve it?
A4: Low yield can stem from several factors. First, ensure the low yield isn't due to an unsuccessful prior reaction.[2] If the issue is with the crystallization, consider these points:
-
Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product.[2] The goal is to use the minimum amount of hot solvent required to create a saturated solution.
-
Premature Crystallization: If crystals form too early during a hot filtration step, you will lose product. Ensure the funnel and receiving flask are pre-heated.
-
Insufficient Cooling: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of the product before filtration, but only after slow cooling to room temperature has allowed for initial crystal formation.[1]
-
Solubility in Cold Solvent: 2-biphenylcarboxylic acid will still have some residual solubility even in the cold mother liquor. While unavoidable, minimizing the solvent volume helps mitigate this loss.
Troubleshooting Guides
Guide 1: Overcoming Oiling Out
Oiling out is a kinetic and thermodynamic problem that can often be resolved without discarding the experiment.[1][4] Follow this systematic approach.
Step-by-Step Protocol to Remedy Oiling Out
-
Re-dissolve the Oil: Place the flask back on the heat source and add more of the primary ("good") solvent until the oil phase completely redissolves into a clear solution.[1][2] This reduces the concentration and moves the system out of the oiling-out zone.
-
Re-evaluate and Adjust the System:
-
If Impurities are Suspected: If the crude material is highly impure or colored, consider a hot filtration or charcoal treatment at this stage to remove insoluble or colored impurities that may be promoting oiling out.
-
If Supersaturation was Too Rapid: Prepare for a much slower cooling process. Insulate the flask with glass wool or paper towels to ensure gradual heat loss.[1][2]
-
If the Solvent is the Issue: If oiling out persists even with slow cooling, the solvent system is likely suboptimal. Consider adding a co-solvent that has a better interaction with the solute.[1]
-
-
Induce Proper Crystallization:
-
Slow Cooling: Allow the diluted, hot solution to cool undisturbed and slowly towards room temperature. The goal is to enter the metastable zone width (MSZW), a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.[4]
-
Seeding (Recommended): Once the solution has cooled slightly below its saturation temperature, introduce a small, high-quality seed crystal.[4] This provides a template for ordered growth, bypassing the kinetic barrier to nucleation and preventing the re-formation of oil.
-
Scratching: If seed crystals are unavailable, gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes create nucleation sites and induce crystallization.[6]
-
-
Complete the Crystallization: Once crystals begin to form, continue the slow cooling process to room temperature, followed by further cooling in an ice bath to maximize yield.[1]
Logical Workflow for Troubleshooting Oiling Out
Caption: Troubleshooting workflow for addressing oiling out events.
Guide 2: Strategies for Enhancing Crystal Size and Purity
Crystal quality is a direct function of the crystallization kinetics. Purity and size are often linked; conditions that favor large crystals also tend to produce purer ones because the slow, ordered growth process excludes impurities from the lattice.[8]
The Role of Cooling Rate
The rate of cooling is the most powerful tool for controlling crystal size.[7][9] A rapid cooling process leads to high supersaturation, which in turn causes a high nucleation rate, resulting in many small crystals.[7] Conversely, slow cooling maintains a low level of supersaturation, keeping the system within the metastable zone where the growth of existing crystals is favored over the formation of new ones.[7][13]
| Parameter | Fast Cooling (Quenching) | Slow Cooling (Annealing) |
| Supersaturation Rate | High / Rapid | Low / Gradual |
| Primary Mechanism | Nucleation Dominant | Growth Dominant |
| Resulting Crystal Size | Small, Fine Needles | Large, Well-Defined |
| Typical Purity | Lower (impurity inclusion) | Higher (impurities excluded) |
| References | [7][14] | [7][8][9] |
| Caption: Comparison of fast and slow cooling on crystallization outcomes. |
Experimental Protocol: Controlled Cooling Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-biphenylcarboxylic acid in the minimum amount of a suitable hot solvent (e.g., aqueous ethanol). Ensure the solution is clear.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed, clean flask. This step is crucial for removing particulate matter that could act as unwanted nucleation sites.[10]
-
Slow Cooling Stage 1 (To Room Temp): Cover the flask with a watch glass and place it on an insulating surface (e.g., a cork ring or wooden block). Allow the flask to cool undisturbed to room temperature over several hours. Do not place it directly in an ice bath.[2]
-
Slow Cooling Stage 2 (To 0-4°C): Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize precipitation and yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[1]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Advanced Technique: Anti-Solvent Crystallization
This method is highly effective for compounds like 2-biphenylcarboxylic acid and offers excellent control over supersaturation.[11][15]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. 2-Biphenylcarboxylic acid | 947-84-2 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. reelmind.ai [reelmind.ai]
- 8. reddit.com [reddit.com]
- 9. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 10. How To [chem.rochester.edu]
- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 12. reddit.com [reddit.com]
- 13. Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00171D [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to o-, m-, and p-Phenylbenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the nuanced differences between structural isomers can have profound impacts on a compound's behavior and utility. This guide offers an in-depth comparative analysis of the three isomers of phenylbenzoic acid: ortho-(o-), meta-(m-), and para-(p-). We will dissect their physicochemical properties, elucidate the structural underpinnings of their divergent characteristics, and provide practical insights into their applications, all supported by experimental data and established scientific principles.
The Structural Basis of Isomeric Variation
The fundamental difference between o-, m-, and p-phenylbenzoic acid lies in the substitution pattern of the carboxyl (-COOH) and phenyl (-C6H5) groups on the benzoic acid core. This seemingly minor variation in spatial arrangement is the primary determinant of their distinct chemical and physical properties.
-
ortho-Phenylbenzoic Acid (2-Phenylbenzoic Acid): The carboxyl and phenyl groups are adjacent, leading to significant steric interactions.
-
meta-Phenylbenzoic Acid (3-Phenylbenzoic Acid): The functional groups are separated by a carbon atom, resulting in a less sterically hindered, bent structure.
-
para-Phenylbenzoic Acid (4-Phenylbenzoic Acid): The groups are positioned opposite each other, creating a linear and highly symmetrical molecule.
Caption: Molecular structures of the three phenylbenzoic acid isomers.
Comparative Physicochemical Properties
The structural disparities manifest in measurable differences in key physicochemical parameters. The following table summarizes these properties, providing a quantitative basis for comparison.
| Property | This compound | m-Phenylbenzoic Acid | p-Phenylbenzoic Acid |
| Melting Point (°C) | 110-114[1] | 164-169[2] | 225-229[3][4] |
| pKa (at 25°C) | 3.46[1][5] | ~3.9 (Predicted) | 4.19[6][7] |
| Water Solubility | Soluble[5] | Insoluble[2] | Insoluble[6][8] |
| Appearance | Off-white powder[5] | White to light yellow crystal powder[6] | White to beige solid[8] |
Melting Point: A Tale of Symmetry and Packing
The melting points of the isomers provide a clear illustration of the influence of molecular symmetry on intermolecular forces. p-Phenylbenzoic acid has the highest melting point due to its linear, symmetrical structure, which allows for efficient packing into a stable crystal lattice.[3] This ordered arrangement maximizes van der Waals forces and requires significant thermal energy to disrupt.
In contrast, the bent structure of the m-isomer and the sterically hindered, twisted conformation of the o-isomer prevent such efficient packing. The steric clash between the adjacent phenyl and carboxyl groups in this compound is particularly disruptive, resulting in the lowest melting point of the three.[1]
Acidity (pKa): The "Ortho Effect" and Electronic Influences
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). The phenyl group is generally electron-withdrawing, which should stabilize the anion and increase acidity. However, the isomeric positioning leads to different electronic and steric effects.
Notably, This compound is the strongest acid (lowest pKa).[1][5] This is a classic example of the "ortho effect." The steric hindrance between the adjacent groups forces the carboxyl group out of the plane of the benzene ring. This reduces resonance stabilization of the undissociated acid, making it more readily deprotonated. For the meta and para isomers, the electronic influence of the phenyl group is less pronounced, resulting in weaker acidity compared to the ortho isomer.[2][6][7]
Solubility: The Interplay of Polarity and Crystal Lattice Energy
The trend in water solubility is inversely related to the melting point. The high crystal lattice energy of the highly symmetric p-phenylbenzoic acid , as evidenced by its high melting point, makes it difficult for water molecules to solvate and dissolve the compound, rendering it insoluble.[6][8] Similarly, the m-isomer is also insoluble in water.[2]
Conversely, the lower melting point of This compound suggests weaker intermolecular forces in its crystal lattice. This, combined with a potentially larger molecular dipole moment due to its twisted conformation, contributes to its greater solubility in water compared to the other two isomers.[5]
Experimental Protocols for Property Determination
Accurate and reproducible experimental data are the bedrock of comparative analysis. The following sections outline the standard methodologies for determining the key properties discussed.
Melting Point Determination via Capillary Method
The capillary method is a common and reliable technique for determining the melting point of a solid.[9]
Caption: Workflow for melting point determination.
Pure compounds typically exhibit a sharp melting range of 1-2°C.[10] Impurities will generally lower the melting point and broaden the melting range.[10][11][12]
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an acid.[13]
Caption: Workflow for pKa determination.
This method relies on the Henderson-Hasselbalch equation, which shows that at the point where half of the acid has been neutralized, the pH of the solution is equal to the pKa of the acid.[14]
Solubility Determination
A common method to determine solubility involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.[15][16][17][18]
Caption: Workflow for solubility determination.
It is crucial to maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.[18]
Applications in Drug Development and Materials Science
The distinct properties of each isomer dictate their suitability for different applications.
-
orththis compound: Its enhanced solubility can be advantageous in pharmaceutical formulations where bioavailability is a key consideration. The proximity of the two phenyl rings also makes it a precursor for synthesizing fluorescent compounds and other complex organic molecules.
-
meta-Phenylbenzoic Acid: This isomer is often used as a versatile building block in organic synthesis. Its bent structure can be exploited to create specific three-dimensional arrangements in larger molecules, which is relevant in the design of specialty polymers and pharmacologically active compounds.
-
para-Phenylbenzoic Acid: The linearity and rigidity of p-phenylbenzoic acid make it an excellent component for liquid crystals and high-performance polymers that require thermal stability and a high degree of order.[8] Its derivatives are also explored in the development of materials with specific optical or electronic properties.
Conclusion
This comparative guide underscores that for phenylbenzoic acid, the position of a single functional group is a critical determinant of its physicochemical properties and, consequently, its utility. The high-melting and insoluble para-isomer is suited for materials science applications demanding structural rigidity. The more soluble and acidic ortho-isomer presents opportunities in areas like drug formulation. The meta-isomer offers intermediate properties and serves as a valuable synthetic intermediate. For researchers and developers, a nuanced understanding of these isomeric differences is paramount for the rational selection and design of molecules for a given purpose.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 4-phenylbenzoic acid [stenutz.eu]
- 4. Biphenyl-4-carboxylic Acid | 92-92-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Biphenylcarboxylic acid(92-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. westlab.com [westlab.com]
- 10. athabascau.ca [athabascau.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. ulm.edu [ulm.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. education.com [education.com]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
A Comparative Guide to the Esterification Reactivity of Phenylbenzoic Acid Isomers
For researchers and professionals in drug development and organic synthesis, understanding the nuances of reaction kinetics is paramount. The esterification of phenylbenzoic acid isomers, a common transformation in the synthesis of pharmaceuticals and functional materials, presents a compelling case study in how subtle changes in molecular architecture can dramatically influence chemical reactivity. This guide provides an in-depth comparison of the esterification reactivity of 2-phenylbenzoic acid, 3-phenylbenzoic acid, and 4-phenylbenzoic acid, grounded in mechanistic principles and supported by experimental insights.
Introduction: The Significance of Isomeric Reactivity in Synthesis
Phenylbenzoic acids are versatile building blocks. Their esters are found in a range of applications, from liquid crystals to pharmacologically active molecules. The choice of the ortho- (2-), meta- (3-), or para- (4-) isomer is often critical to the final product's properties. Consequently, understanding the relative ease or difficulty of esterifying each isomer is a crucial consideration for process optimization, yield maximization, and catalyst selection. This guide will dissect the underlying steric and electronic factors that govern the differential reactivity of these isomers in acid-catalyzed esterification, a widely used method known as the Fischer-Speier esterification.[1]
Theoretical Framework: Unpacking Steric and Electronic Effects
The rate of Fischer esterification is primarily influenced by two key factors: the steric environment around the carboxylic acid group and the electronic nature of the substituents on the aromatic ring.[2][3]
The "Ortho-Effect": A Dominant Steric Influence
The most dramatic difference in reactivity among the phenylbenzoic acid isomers is observed with the ortho-isomer, 2-phenylbenzoic acid. The proximity of the phenyl group to the carboxylic acid moiety creates significant steric hindrance.[2][4][5] This phenomenon, often termed the "ortho-effect," impedes the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.[4][5][6]
This steric clash forces the carboxyl group to twist out of the plane of the benzene ring.[4][7] While this loss of coplanarity inhibits resonance between the carboxyl group and the phenyl ring, increasing the acidity of the acid, it severely hinders the tetrahedral intermediate formation necessary for esterification.[4][8][9] Consequently, the rate of esterification for the ortho-isomer is significantly retarded compared to its meta and para counterparts.[2][10]
Electronic Effects in Meta and Para Isomers
For the meta- and para-isomers, steric hindrance is not a primary differentiating factor as the phenyl substituent is remote from the reaction center. Instead, electronic effects play a more discernible role. The phenyl group is generally considered to be weakly electron-withdrawing through its inductive effect, yet it can also act as an electron-donating group via resonance.
-
4-Phenylbenzoic Acid (Para-Isomer): In the para position, the phenyl group can participate in resonance with the carboxylic acid group. This resonance can slightly decrease the electrophilicity of the carbonyl carbon, making it marginally less reactive towards nucleophilic attack by the alcohol. However, the inductive electron-withdrawing effect of the phenyl group can counteract this. The overall electronic influence is a subtle balance of these opposing effects.
-
3-Phenylbenzoic Acid (Meta-Isomer): In the meta position, the resonance effect of the phenyl group on the carboxylic acid is negligible. Therefore, the primary electronic influence is the electron-withdrawing inductive effect of the phenyl substituent. This inductive effect slightly increases the electrophilicity of the carbonyl carbon, potentially leading to a slightly faster reaction rate compared to the para-isomer.
In practice, the electronic differences between the meta and para isomers of phenylbenzoic acid often result in only minor variations in their esterification rates, which can be influenced by the specific reaction conditions and the nature of the alcohol used.[11]
Visualizing the Structural Differences
To better understand the steric and electronic factors at play, it is helpful to visualize the structures of the three isomers.
Caption: Structures of the ortho, meta, and para isomers of phenylbenzoic acid.
Comparative Reactivity: A Summary of Expected Outcomes
Based on the principles discussed, a clear hierarchy of reactivity in Fischer esterification can be predicted:
4-Phenylbenzoic Acid ≈ 3-Phenylbenzoic Acid > 2-Phenylbenzoic Acid
The esterification of the meta and para isomers is expected to proceed at a significantly faster rate than that of the ortho isomer due to the pronounced steric hindrance in the latter. The difference in reactivity between the meta and para isomers is generally small and may not be easily discernible without precise kinetic studies.
Experimental Protocol: A Self-Validating Comparative Study
To empirically validate the predicted reactivity differences, the following experimental protocol for a comparative Fischer esterification is proposed. This protocol is designed to be self-validating by ensuring identical reaction conditions for all three isomers, allowing for a direct comparison of their conversion rates over time.
Materials and Reagents
-
2-Phenylbenzoic acid
-
3-Phenylbenzoic acid
-
4-Phenylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium chloride (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Experimental Workflow
Caption: Workflow for the comparative esterification of phenylbenzoic acid isomers.
Detailed Procedure
-
Reaction Setup: In three separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, place equimolar amounts (e.g., 5 mmol) of 2-phenylbenzoic acid, 3-phenylbenzoic acid, and 4-phenylbenzoic acid.
-
Reagent Addition: To each flask, add a large excess of methanol (e.g., 50 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).[12][13]
-
Reaction: Heat the reaction mixtures to reflux using a heating mantle.[14] Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 6 hours) for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After a predetermined reaction time (e.g., 6 hours), cool the flasks to room temperature. Pour each reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extraction: Extract the aqueous mixtures with ethyl acetate (3 x 50 mL). Combine the organic layers for each reaction.
-
Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with saturated sodium chloride solution (50 mL).[14]
-
Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Determine the yield of the crude ester for each isomer. Analyze the products by ¹H NMR spectroscopy to confirm the structure and determine the conversion by integrating the signals corresponding to the starting material and the product.
Expected Data and Interpretation
The experimental results are expected to align with the theoretical predictions. A summary of the anticipated outcomes is presented in the table below.
| Isomer | Predicted Relative Rate | Expected % Conversion (after 6 hours) | Key Influencing Factor |
| 2-Phenylbenzoic Acid | Slowest | < 20% | Steric Hindrance (Ortho-Effect) |
| 3-Phenylbenzoic Acid | Fast | > 80% | Inductive Effect |
| 4-Phenylbenzoic Acid | Fast | > 80% | Resonance and Inductive Effects |
The significantly lower conversion of 2-phenylbenzoic acid will provide strong evidence for the role of steric hindrance in impeding the esterification reaction. The high and comparable conversions of the 3- and 4-phenylbenzoic acids will highlight that in the absence of significant steric effects, the reaction proceeds efficiently.
Conclusion: Practical Implications for Synthetic Strategy
The comparative reactivity of phenylbenzoic acid isomers in esterification serves as a clear illustration of fundamental principles in organic chemistry. For the synthetic chemist, this understanding has direct practical implications:
-
Ortho-Isomers Require More Forcing Conditions: When planning the synthesis of esters from 2-substituted benzoic acids, one must anticipate slower reaction rates. To achieve reasonable yields, it may be necessary to employ longer reaction times, higher temperatures, more efficient water removal techniques (e.g., a Dean-Stark apparatus), or alternative esterification methods that are less sensitive to steric hindrance, such as using a more reactive acylating agent (e.g., an acyl chloride).[15]
-
Meta and Para Isomers Offer Greater Flexibility: The esterification of meta and para isomers is generally straightforward, allowing for milder reaction conditions and greater flexibility in process design.
By appreciating the interplay of steric and electronic effects, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful outcomes in the development of new chemical entities.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Mechanically induced solvent-free esterification method at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 13. studylib.net [studylib.net]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. Fischer Esterification [organic-chemistry.org]
A Comparative Analysis of the Acidity of o-Phenylbenzoic Acid and p-Phenylbenzoic Acid: A Guide for Researchers
In the landscape of drug discovery and development, the acidity (pKa) of a molecule is a critical physicochemical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of the factors influencing pKa is paramount for rational drug design. This guide provides an in-depth comparison of the acidity of two closely related isomers: ortho-phenylbenzoic acid and para-phenylbenzoic acid, offering experimental data, mechanistic insights, and standardized protocols for pKa determination.
Executive Summary: A Tale of Two Isomers
While both this compound and p-phenylbenzoic acid share the same molecular formula, their structural arrangement leads to a notable difference in their acidity. Experimental data consistently demonstrates that This compound is a stronger acid than its para isomer . This guide will dissect the underlying steric and electronic factors responsible for this observation, providing a robust framework for predicting and understanding the acidic strength of substituted aromatic carboxylic acids.
Comparative Acidity: Experimental Data
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for this compound and p-phenylbenzoic acid are summarized below.
| Compound | Structure | pKa Value | Reference |
| This compound | ~3.46 | [1][2] | |
| p-Phenylbenzoic Acid | ~4.19-4.20 | [3][4][5] |
As the data indicates, this compound is approximately 0.7 pKa units more acidic than p-phenylbenzoic acid, signifying a more than five-fold difference in their respective acidities.
Mechanistic Deep Dive: The "Ortho Effect" in Action
The enhanced acidity of this compound is a classic example of the "ortho effect"[6][7]. This effect is a combination of steric and electronic factors that are unique to ortho-substituted benzoic acids.
The Role of Steric Hindrance
In this compound, the bulky phenyl group is positioned adjacent to the carboxylic acid group. This proximity forces the carboxylic acid group out of the plane of the benzene ring to minimize steric repulsion[8]. This disruption of coplanarity has a profound impact on the electronic communication between the carboxyl group and the aromatic ring.
Conversely, in p-phenylbenzoic acid, the phenyl group is located at the opposite end of the molecule, and therefore does not sterically interact with the carboxylic acid group. This allows for free rotation and a greater degree of planarity.
Caption: Steric interactions in this compound.
Electronic Consequences of Steric Inhibition of Resonance
-
Destabilization of the Undissociated Acid: In benzoic acid, the carboxylic acid group can participate in resonance with the benzene ring. This resonance is stabilizing. However, in this compound, the steric clash between the ortho-phenyl group and the carboxylic acid forces the -COOH group out of the plane of the benzene ring. This twisting inhibits resonance, making the undissociated acid less stable and therefore more likely to donate a proton[8][9].
-
Stabilization of the Carboxylate Anion: Upon deprotonation, the resulting carboxylate anion (-COO⁻) in o-phenylbenzoate is also subject to the same steric hindrance. This prevents the carboxylate group from becoming coplanar with the benzene ring. As a result, the negative charge on the carboxylate is more localized on the oxygen atoms and does not delocalize into the phenyl ring through resonance. This localization of the negative charge, contrary to what might be expected, leads to greater stabilization of the conjugate base. The reason is that the resonance within the carboxylate group itself (between the two oxygen atoms) is the most significant stabilizing factor, and this is not hindered by the ortho-substituent. In fact, the steric interaction prevents the electron-donating resonance from the phenyl ring to the carboxylate group, which would be destabilizing.
In the case of p-phenylbenzoic acid, the phenyl substituent is too far to cause any steric hindrance. The carboxyl group can remain more coplanar with the benzene ring, allowing for resonance interaction. While the phenyl group is weakly electron-withdrawing via its inductive effect, its resonance effect can be either electron-donating or electron-withdrawing depending on the system. In the case of the benzoate anion, the phenyl group can act as a weak electron-donating group through resonance, which would slightly destabilize the conjugate base and thus decrease the acidity compared to the ortho isomer.
Caption: Energetic comparison of the dissociation process.
Experimental Protocol for pKa Determination by Potentiometric Titration
For researchers seeking to experimentally verify these pKa values, potentiometric titration is a reliable and widely used method.
Materials and Reagents
-
This compound and p-phenylbenzoic acid (analytical grade)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Beaker
Step-by-Step Methodology
-
Preparation of the Analyte Solution:
-
Accurately weigh a known amount of the phenylbenzoic acid isomer (e.g., 0.05 g) and dissolve it in a suitable volume of a co-solvent like ethanol or methanol if necessary, due to the low aqueous solubility of these compounds.
-
Add high-purity water to a final volume of 50 mL.
-
Add a small amount of KCl to maintain a constant ionic strength.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.
-
-
Titration Procedure:
-
Place the beaker with the analyte solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added to obtain the titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this plot corresponds to the equivalence point.
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion and Implications for Drug Development
The greater acidity of this compound compared to its para isomer is a direct consequence of the "ortho effect," where steric hindrance plays a dominant role in modulating the electronic properties of the molecule. This case study underscores the importance of considering the three-dimensional arrangement of atoms when predicting the physicochemical properties of drug candidates. For drug development professionals, a nuanced understanding of these structure-property relationships is crucial for optimizing lead compounds and ensuring desirable ADME profiles. The methodologies and mechanistic explanations provided herein serve as a valuable resource for researchers in the pharmaceutical sciences.
References
- 1. chembk.com [chembk.com]
- 2. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activities of o-Phenylbenzoic Acid and its para Isomer
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The positional isomerism of functional groups on a phenyl ring can dramatically alter a molecule's biological profile. This guide provides a comparative analysis of the biological activities of ortho-phenylbenzoic acid (o-PBA) and para-phenylbenzoic acid (p-PBA). While structurally similar, the steric hindrance imposed by the ortho-substitution in o-PBA leads to a non-planar conformation, significantly impacting its interaction with biological targets compared to the more linear para isomer. This guide synthesizes available data on their differential effects on metabolic, antimicrobial, and anti-inflammatory pathways, providing a framework for researchers in drug discovery and development to understand the structure-activity relationships of this class of compounds.
Introduction
Phenylbenzoic acids, consisting of two phenyl rings linked together with a carboxylic acid functional group on one of the rings, are privileged scaffolds in medicinal chemistry. Their derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The spatial arrangement of the phenyl and carboxylic acid groups, as dictated by their ortho or para substitution, is a critical determinant of their biological activity. This guide will delve into the known biological activities of o-PBA and p-PBA, highlighting key differences supported by experimental evidence and discussing the underlying structure-activity relationships.
Comparative Biological Activities: A Tale of Two Isomers
The seemingly subtle difference in the substitution pattern between o-PBA and p-PBA results in markedly different biological profiles. The primary driver for these differences is the steric hindrance in the ortho isomer, which forces the two phenyl rings out of plane with each other. This non-planar conformation can significantly affect the molecule's ability to bind to planar receptor sites or the active sites of enzymes.
Metabolic Effects: Inhibition of Glyceride Synthesis
A key demonstrated difference between the two isomers lies in their impact on lipid metabolism. A study investigating the effects of biphenylcarboxylic acid analogs on glyceride synthesis revealed a stark contrast between the ortho and para isomers.
Key Findings:
-
p-Phenylbenzoic acid was found to inhibit the synthesis of triglycerides. Oral administration to rats led to a decrease in triglyceride synthesis from oleic acid in adipose tissue[1]. In vitro studies using rat liver slices also showed that para- and meta-substituted biphenylcarboxylic acids exhibited high inhibition of fatty acyl-CoA thioester formation[1].
-
This compound , in the same in vitro assay, showed no inhibition of glyceride synthesis[1].
Causality Behind the Difference:
The lack of inhibitory activity in o-PBA is attributed to the steric hindrance of the ortho-substituted phenyl ring. This conformation likely prevents the molecule from effectively binding to the active site of the enzymes involved in glyceride synthesis[1]. The more linear and planar-like structure of the para isomer allows for more favorable interactions with the target enzymes.
Experimental Protocols
Protocol 1: In Vitro Assay for Inhibition of Glyceride Synthesis
This protocol outlines a general method to assess the inhibitory effect of compounds on glyceride synthesis in rat liver slices, based on the methodology described in the comparative study.
Materials:
-
Male Wistar rats
-
Krebs-Ringer bicarbonate buffer
-
[¹⁴C]Glycerol
-
Test compounds (o-PBA and p-PBA) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare thin slices of liver from fasted rats.
-
Pre-incubate the liver slices in Krebs-Ringer bicarbonate buffer containing glucose for 30 minutes at 37°C.
-
Add the test compounds (o-PBA or p-PBA) at various concentrations to the incubation medium. Include a vehicle control (DMSO).
-
Initiate the reaction by adding [¹⁴C]glycerol to the medium.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
Stop the reaction by adding a chloroform-methanol mixture to extract the lipids.
-
Separate the lipid phase and wash it to remove any unincorporated [¹⁴C]glycerol.
-
Evaporate the solvent and measure the radioactivity of the lipid residue using a scintillation counter.
-
Calculate the percentage inhibition of glyceride synthesis for each compound concentration relative to the vehicle control.
Self-Validation:
-
Include a known inhibitor of glyceride synthesis as a positive control.
-
Ensure that the solvent concentration does not affect the assay.
-
Perform dose-response curves to determine the IC₅₀ values for active compounds.
Antimicrobial Activity
While extensive direct comparative studies are lacking, the antimicrobial potential of benzoic acid derivatives is well-documented.
-
This compound has been cited in a patent as a potential antimicrobial agent in compositions for treating bacterial and viral infections[2].
-
p-Phenylbenzoic acid derivatives have also been investigated for their antimicrobial properties. The general mechanism for benzoic acid derivatives is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes[2].
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (o-PBA and p-PBA) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds and the positive control antibiotic.
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validation:
-
The growth control should show turbidity, and the sterility control should remain clear.
-
The MIC of the positive control antibiotic should fall within the expected range for the specific bacterial strain.
-
The experiment should be performed in triplicate to ensure reproducibility.
Structure-Activity Relationship and Mechanistic Insights
The observed differences in the biological activity of o-PBA and p-PBA can be rationalized by considering their three-dimensional structures and physicochemical properties.
Conformational Differences
The steric clash between the carboxylic acid group and the adjacent phenyl ring in o-PBA forces a significant dihedral angle between the two aromatic rings. In contrast, the para isomer can adopt a more planar conformation. This has profound implications for molecular recognition by biological macromolecules.
References
conformational differences between 2-biphenylcarboxylic acid and 4-biphenylcarboxylic acid
An In-Depth Guide to the Conformational Differences Between 2-Biphenylcarboxylic Acid and 4-Biphenylcarboxylic Acid
Introduction: The Significance of Isomeric Position on Molecular Geometry
In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule—its conformation—is paramount. It dictates how a molecule interacts with its environment, influencing everything from its physical properties, like melting point and solubility, to its biological activity and chemical reactivity. Biphenylcarboxylic acid, a molecule comprising two phenyl rings and a carboxylic acid functional group, presents a classic case study in conformational analysis through its structural isomers. The seemingly minor change of shifting the carboxylic acid group from the ortho (2-position) to the para (4-position) induces profound differences in molecular geometry.
This guide provides a detailed comparative analysis of the conformational landscapes of 2-biphenylcarboxylic acid and 4-biphenylcarboxylic acid. We will dissect the underlying steric and electronic factors that govern their preferred shapes, present supporting experimental and computational data, and outline the methodologies used to determine these structural nuances.
The Decisive Factor: Steric Hindrance vs. π-Conjugation
The conformation of biphenyl and its derivatives is primarily dictated by a delicate balance between two opposing forces:
-
Steric Hindrance: The repulsive interaction between the ortho-hydrogen atoms on the two phenyl rings. This force favors a twisted, non-planar conformation to increase the distance between these atoms.[1]
-
π-Conjugation: The delocalization of π-electrons across the two aromatic rings. This electronic stabilization is maximized when the rings are coplanar, allowing for optimal overlap of the p-orbitals.
In unsubstituted biphenyl, the compromise between these forces results in a twisted conformation with a dihedral angle (the angle between the planes of the two rings) of approximately 44° in the gas phase and 32° in solution.[2][3] The introduction of a substituent, particularly at the ortho position, dramatically shifts this equilibrium.
Conformational Profile of 2-Biphenylcarboxylic Acid: A Tale of Steric Repulsion
In 2-biphenylcarboxylic acid, the carboxylic acid (-COOH) group is located at an ortho position, directly adjacent to the bond linking the two phenyl rings.[4][5] This placement introduces a significant steric clash between the bulky carboxylic acid group and the ortho-hydrogen on the neighboring ring.
To alleviate this severe steric strain, the molecule adopts a highly twisted conformation. Experimental determination via X-ray crystallography reveals that the biphenyl twist angle in solid-state 2-biphenylcarboxylic acid ranges from 46.5° to 52.5° .[6] This is a more pronounced twist than that observed in unsubstituted biphenyl, highlighting the dominant role of steric repulsion from the ortho-substituent.
Furthermore, the steric crowding also forces the carboxylic acid group itself to rotate out of the plane of the phenyl ring to which it is attached. The dihedral angle between the carboxyl group plane and its adjacent ring plane is substantial, ranging from 43.6° to 50.9° .[6] This dual-twist conformation minimizes intramolecular repulsive forces but comes at the cost of reduced π-conjugation and higher overall energy.[7][8]
Caption: Steric clash in 2-biphenylcarboxylic acid.
Conformational Profile of 4-Biphenylcarboxylic Acid: A Return to Biphenyl-like Geometry
When the carboxylic acid group is moved to the para-position, the conformational landscape changes dramatically. In 4-biphenylcarboxylic acid, the substituent is distant from the inter-ring bond and the adjacent phenyl ring.[9][10][11] Consequently, it does not introduce any additional steric hindrance beyond that which is inherent to the biphenyl scaffold itself.
The conformation of 4-biphenylcarboxylic acid is therefore governed by the same balance of forces as unsubstituted biphenyl. The dihedral angle between the phenyl rings is expected to be in the range of 30° to 45° , similar to the parent molecule.[2][3] The absence of a bulky ortho-substituent allows the system to adopt a less twisted conformation compared to the 2-isomer.
Moreover, the carboxylic acid group in the 4-position experiences minimal steric interference, allowing it to be nearly coplanar with its attached phenyl ring. This coplanarity facilitates conjugation between the carboxyl group and the aromatic system. This conformation is energetically more stable than that of the 2-isomer.[7][8]
Caption: Relaxed conformation of 4-biphenylcarboxylic acid.
Quantitative Comparison of Conformational Parameters
The structural differences are most clearly illustrated by a direct comparison of their key dihedral angles as determined by experimental methods.
| Conformational Parameter | 2-Biphenylcarboxylic Acid | 4-Biphenylcarboxylic Acid | Rationale |
| Biphenyl Dihedral Angle | 46.5° – 52.5°[6] | ~30° – 45° (inferred from biphenyl)[2][3] | Severe steric hindrance from the ortho-COOH group forces a larger twist. |
| Carboxyl-Ring Dihedral Angle | 43.6° – 50.9°[6] | Near 0° (inferred) | Steric crowding in the 2-isomer forces the COOH group out of the ring plane. |
| Relative Stability | Less Stable[7][8] | More Stable[7][8] | Increased steric strain in the 2-isomer leads to higher potential energy. |
Methodologies for Conformational Analysis
The determination of these molecular structures relies on a synergy between experimental techniques and computational modeling.
Experimental Protocol: Single-Crystal X-ray Diffraction
This is the gold standard for unambiguously determining the solid-state structure of a molecule. The causality is direct: the diffraction pattern of X-rays passing through a crystal is a function of the electron density, which allows for the precise mapping of atomic positions.
Step-by-Step Workflow:
-
Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent via slow evaporation, cooling, or vapor diffusion. This is a critical, often trial-and-error step, as a well-ordered crystal is required for sharp diffraction.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction patterns are collected from different orientations.
-
Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map of the unit cell.
-
Structure Refinement: An atomic model is fitted to the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.
-
Data Analysis: Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the final refined structure.
References
- 1. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Dihedral angle of biphenyl in solution and the molecular force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Biphenylcarboxylic acid [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Biphenyl-2-carboxylic acid: a layered structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Biphenyl-4-carboxylic acid [webbook.nist.gov]
A Comparative Guide to the Coordination Behavior of o-Phenylbenzoic Acid with Diverse Metal Ions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and materials science, the design of metal-organic frameworks (MOFs) and coordination complexes with tailored properties is of paramount importance. The choice of the organic ligand is a critical determinant of the final structure and function of these materials. o-Phenylbenzoic acid, with its inherent steric bulk and potential for diverse coordination modes, presents a compelling case for investigation. This guide provides an in-depth comparative analysis of the coordination behavior of this compound with a selection of transition metals and lanthanides, supported by experimental data to elucidate the subtle yet significant interplay between the metal ion and this unique ligand.
Introduction to this compound as a Ligand
This compound is an aromatic carboxylic acid characterized by the presence of a phenyl group at the ortho position to the carboxylate function. This substitution introduces significant steric hindrance around the coordinating carboxylate group, which can influence the coordination number of the metal center, the geometry of the resulting complex, and the overall crystal packing. The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bridging modes. The interplay between the electronic properties of the metal ion and the steric and electronic characteristics of the o-phenylbenzoate ligand dictates the preferred coordination mode.
Comparative Coordination Analysis with Transition Metals and Lanthanides
The coordination behavior of this compound has been investigated with various d-block and f-block metals. This section provides a comparative overview of the structural and thermal properties of selected metal-o-phenylbenzoate complexes.
Structural Parameters: A Comparative Overview
The geometry of the coordination sphere around the metal ion is a fundamental aspect of its coordination chemistry. The steric bulk of the o-phenylbenzoate ligand often leads to lower coordination numbers and distorted geometries compared to complexes with less hindered carboxylates like benzoate.
| Metal Ion | Complex | Coordination Number | Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| Copper(II) | [Cu₂(C₁₃H₉O₂)₄(EtOH)₂] | 5 | Distorted Square Pyramidal | Cu-O(carboxylate): ~1.95-2.20, Cu-O(EtOH): ~2.15 | O-Cu-O: ~85-95 & ~160-170 | [1] |
| Zinc(II) | [Zn(C₁₃H₉O₂)₂(H₂O)₂] | 4 | Distorted Tetrahedral | Zn-O(carboxylate): ~1.95-2.05, Zn-O(H₂O): ~2.10 | O-Zn-O: ~100-120 | [2] |
| Manganese(II) | [Mn(C₁₄H₉O₃)₂(phen)₂]·4H₂O | 6 | Distorted Octahedral | Mn-O: ~2.15-2.25, Mn-N: ~2.25-2.35 | O-Mn-O, N-Mn-N: ~80-100 & ~170-180 | [3] |
| Lanthanum(III) | [La(2,4-DFBA)₃(phen)]₂ | 9 | Muffin-shaped | La-O: ~2.40-2.60, La-N: ~2.65-2.75 | - | [4] |
| Dysprosium(III) | [Dy(2,4-DFBA)₃(phen)]₂ | 8 | Biaugmented Trigonal Prism | Dy-O: ~2.30-2.50, Dy-N: ~2.55-2.65 | - | [4] |
Note: Data for o-benzoylbenzoic acid and 2,4-difluorobenzoic acid are used as illustrative examples for Mn(II) and Lanthanides respectively, due to the limited availability of specific crystal structure data for this compound with these metals. These ligands share some structural similarities that can provide insights into the expected coordination behavior.
Expertise & Experience: The choice of metal ion significantly influences the resulting coordination geometry. For instance, the Jahn-Teller effect in Cu(II) often leads to distorted geometries like the square pyramidal structure observed. In contrast, Zn(II) with its d¹⁰ configuration typically favors a tetrahedral arrangement. Lanthanides, with their larger ionic radii and higher charge, can accommodate higher coordination numbers, leading to more complex geometries like the muffin-shaped and biaugmented trigonal prism structures.[4] The steric hindrance from the ortho-phenyl group of the ligand plays a crucial role in preventing the formation of higher-coordinate structures that might be observed with less bulky ligands.
Spectroscopic Analysis: Unveiling Coordination Modes
Infrared (IR) spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can provide valuable information.
| Coordination Mode | Δν (νₐₛ - νₛ) (cm⁻¹) |
| Ionic | < 110 |
| Monodentate | > 200 |
| Bidentate Chelating | < 150 |
| Bidentate Bridging | ~140-200 |
In the free this compound, the C=O stretching vibration of the carboxylic acid group is typically observed around 1700 cm⁻¹. Upon coordination to a metal ion, this band disappears and is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate group. For instance, in copper(II) benzoate complexes, these bands are found in the regions of 1625-1571 cm⁻¹ (asymmetric) and 1403 cm⁻¹ (symmetric).[5]
Thermal Stability: A Comparative Study
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability of the metal complexes and the nature of their decomposition.
| Complex | Decomposition Onset (°C) | Final Residue | Reference |
| Copper(II) Benzoate | ~235 | CuO | |
| Zinc(II) Benzoate derivative | ~160-330 | ZnO | [6] |
| Manganese(II) o-benzoylbenzoate | >383 K (110 °C) | MnOₓ | [3] |
| Lanthanide 4-ethylbenzoate | ~250-350 | Ln₂O₃ | [7] |
Trustworthiness: The decomposition temperature is a measure of the thermal stability of the complex, which is influenced by the strength of the metal-ligand bonds and the overall crystal lattice energy. Generally, lanthanide complexes exhibit higher thermal stability due to the strong electrostatic interaction between the Ln³⁺ ion and the carboxylate oxygen atoms. The decomposition of transition metal carboxylates often proceeds through the formation of intermediate carbonates before yielding the final metal oxide residue.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of metal-o-phenylbenzoate complexes, representing typical procedures for transition metal and lanthanide coordination chemistry.
Synthesis of a Copper(II) o-Phenylbenzoate Complex
This protocol describes a typical solvothermal synthesis of a copper(II) carboxylate complex.
Diagram of the Experimental Workflow:
Caption: Workflow for the solvothermal synthesis of a Copper(II) o-phenylbenzoate complex.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (2 mmol) in 15 mL of ethanol in a 50 mL beaker with gentle heating and stirring. In a separate beaker, dissolve copper(II) nitrate trihydrate (1 mmol) in 10 mL of ethanol.
-
Reaction Setup: Slowly add the copper(II) nitrate solution to the this compound solution with continuous stirring. A precipitate may form.
-
Solvothermal Reaction: Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to 120 °C for 24 hours.
-
Product Isolation: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over silica gel.
Characterization Techniques
Diagram of the Characterization Workflow:
Caption: Standard workflow for the characterization of synthesized metal-organic complexes.
Detailed Methodologies:
-
Single-Crystal X-ray Diffraction: A suitable single crystal of the complex is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 298 K). The structure is solved and refined using appropriate software packages to determine bond lengths, bond angles, and the overall crystal structure.[1][3][4][7]
-
Infrared (IR) Spectroscopy: The IR spectrum of the complex is recorded, typically in the range of 4000-400 cm⁻¹, using a KBr pellet or an ATR accessory. The positions of the carboxylate stretching bands are analyzed to infer the coordination mode.[5]
-
Thermogravimetric Analysis (TGA/DSC): A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss as a function of temperature is recorded to determine the decomposition pattern and thermal stability of the complex.[8][9]
-
Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen in the complex are determined by combustion analysis to confirm the empirical formula of the synthesized compound.
Diverse Coordination Modes of o-Phenylbenzoate
The steric hindrance of the ortho-phenyl group significantly influences the coordination modes adopted by the carboxylate.
Caption: Common coordination modes of the o-phenylbenzoate ligand with metal ions.
-
Monodentate: In this mode, only one of the carboxylate oxygen atoms coordinates to the metal center. This is often observed when the metal center is sterically crowded by other ligands.
-
Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a stable five-membered chelate ring. This mode is common but can be influenced by the steric demands of the ortho-phenyl group.
-
Bidentate Bridging: The carboxylate group bridges two different metal centers. This is a very common coordination mode for carboxylates and leads to the formation of one-, two-, or three-dimensional coordination polymers. The syn-syn, syn-anti, and anti-anti conformations of the bridging carboxylate further add to the structural diversity.
Conclusion
The coordination chemistry of this compound is rich and varied, strongly influenced by the steric presence of the ortho-phenyl group. This guide has demonstrated that the choice of metal ion dictates the resulting coordination number and geometry, with transition metals often forming lower-coordinate, distorted structures and lanthanides accommodating higher coordination numbers with more complex geometries. The experimental protocols and characterization data presented herein provide a valuable resource for researchers aiming to design and synthesize novel metal-organic materials with tailored properties using this versatile and sterically demanding ligand. Further exploration into the coordination behavior of this compound with a wider range of metals will undoubtedly unveil new structural motifs and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjsc.ac.cn [cjsc.ac.cn]
- 4. Crystal structure, thermodynamic behavior, and luminescence properties of a new series of lanthanide halogenated aromatic carboxylic acid complexes - Arabian Journal of Chemistry [arabjchem.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures, luminescent and thermal properties of a new series of lanthanide complexes with 4-ethylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Immediate Release
[City, State] – A comprehensive guide comparing the cytotoxic effects of o-phenylbenzoic acid and its structural analogs has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of structure-activity relationships, detailed experimental protocols, and a comparative summary of cytotoxic data to inform future research and development in medicinal chemistry.
The biphenyl scaffold is a significant structural motif in a wide array of pharmacologically active compounds.[1][2] Understanding the cytotoxic properties of substituted biphenyls, such as this compound, is crucial for the development of novel therapeutics, particularly in oncology.[3] This guide synthesizes available data to elucidate how structural modifications to the biphenyl core influence cytotoxicity.
Structure-Activity Relationships: The Influence of Substituents
The cytotoxic activity of biphenyl compounds is intricately linked to their molecular structure, including the nature and position of substituent groups.[4][5] For instance, the presence and location of hydroxyl and methoxy groups can significantly impact a compound's anticancer potential.[6]
Key structural determinants of cytotoxicity in biphenyl derivatives include:
-
Hydroxylation and Methoxylation: The number and position of hydroxyl and methoxy groups on the biphenyl rings are critical for their cytotoxic effects.[6][7] Studies on hydroxylated biphenyl compounds have demonstrated potent antiproliferative activity against various cancer cell lines, including malignant melanoma.[8][9]
-
Halogenation: The arrangement of halogens, such as chlorine or bromine, on the biphenyl structure can influence toxicity. Specific patterns of halogenation are required for inducing cytochrome P-450 and associated monooxygenase activities, which can contribute to toxic effects.[4]
-
Carboxylic Acid Group: The carboxylic acid moiety, as seen in this compound and its isomers, can enhance the hydrophilicity and polarity of the molecule, which in turn affects bioavailability and interaction with biological targets.[10]
-
Planarity and Conformation: The three-dimensional shape of the biphenyl molecule, including the degree of planarity between the two phenyl rings, is a crucial factor for binding to biological receptors and exerting cytotoxic effects.[4]
While specific cytotoxic data for this compound is not extensively detailed in the reviewed literature, its structural similarity to other biphenyl carboxylic acids suggests potential for biological activity.[10][11][12][13] For instance, various biphenyl carboxylic acid derivatives have been synthesized and evaluated as potential anticancer agents.[10]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of several biphenyl compounds against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl 11 | Malignant Melanoma | 1.7 ± 0.5 | [8][9] |
| Hydroxylated Biphenyl 12 | Malignant Melanoma | 2.0 ± 0.7 | [8][9] |
| Biphenyl 29 | SHSY5Y, A549, MCF-7 | 7.1, 6.2, 4.8 | [7] |
| Unsymmetrical Biphenyl 27 | DU145, A549, KB, KB-Vin | 0.04 - 3.23 | [14] |
| Unsymmetrical Biphenyl 35 | DU145, A549, KB, KB-Vin | 0.04 - 3.23 | [14] |
| Unsymmetrical Biphenyl 40 | DU145, A549, KB, KB-Vin | 0.04 - 3.23 | [14] |
| Brefeldin A Derivative 7 | K562 (Leukemia) | 0.84 | [15] |
| Biphenyl Carboxylic Acid 3j | MCF-7, MDA-MB-231 | 9.92 ± 0.97, 9.54 ± 0.85 | [10] |
| Biphenyl Carboxylic Acid 3a | MCF-7, MDA-MB-231 | 10.14 ± 2.05, 10.78 ± 2.58 | [10] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally related biphenyl compounds to provide a context for potential activity.
Mechanisms of Cytotoxicity
The cytotoxic effects of biphenyl derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] For example, certain hydroxylated biphenyl compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M transition in melanoma cells.[8][9] The genotoxicity of some biphenyls, such as o-phenylphenol, has been linked to the formation of DNA adducts, suggesting a mechanism involving direct interaction with genetic material.[16]
Experimental Methodologies for Assessing Cytotoxicity
To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and validated experimental protocols are essential. The following section details a typical workflow for evaluating the cytotoxic properties of biphenyl compounds.
Cell Viability Assays
A fundamental step in determining cytotoxicity is to measure the effect of a compound on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[6]
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Apoptosis Assays
To investigate whether cytotoxicity is mediated by apoptosis, assays such as Annexin V staining can be employed.
Annexin V Staining Protocol:
-
Cell Treatment: Treat cells with the biphenyl compounds at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic compounds.
Conclusion
The cytotoxic properties of biphenyl compounds are highly dependent on their chemical structure. While this compound itself requires further investigation, the broader class of biphenyl derivatives, particularly those with hydroxyl, methoxy, and specific halogen substitutions, demonstrates significant potential as cytotoxic agents. The methodologies outlined in this guide provide a robust framework for the continued exploration and comparison of these compounds, aiding in the discovery of novel and effective therapeutic agents.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the structure-activity relationship of cytotoxic diphenyl macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.no [fishersci.no]
- 13. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity [mdpi.com]
- 16. In vivo genotoxicity of sodium ortho-phenylphenol: phenylbenzoquinone is one of the DNA-binding metabolite(s) of sodium ortho-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phenylbenzoic Acid Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The separation of phenylbenzoic acid positional isomers (2-, 3-, and 4-phenylbenzoic acid) is a significant analytical challenge in pharmaceutical development and quality control. Their structural similarity necessitates highly selective analytical methods to ensure accurate quantification and impurity profiling. This guide provides an in-depth comparison of primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for this separation. It further establishes a robust framework for the cross-validation of these methods, a critical step to ensure data integrity and comparability across different laboratories or techniques, aligning with regulatory expectations such as those from the International Council for Harmonisation (ICH).
The Analytical Challenge: Separating Phenylbenzoic Acid Isomers
Phenylbenzoic acid isomers are common intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs). As positional isomers, they share the same molecular weight and formula, differing only in the substitution pattern on the aromatic ring. This subtle structural difference results in very similar physicochemical properties, making their separation a complex task that demands analytical methods with high resolving power.
To visually represent this challenge, consider their structures:
Caption: Structural similarity of 2-, 3-, and 4-phenylbenzoic acid.
Core Analytical Techniques for Isomer Separation
The choice of an analytical method is dictated by the specific requirements of the analysis, including desired resolution, sensitivity, speed, and sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for this application due to its versatility and high resolution. The separation mechanism is heavily dependent on the choice of stationary phase and mobile phase.
-
Mechanism & Causality: For aromatic isomers, stationary phases that offer alternative selectivities beyond simple hydrophobicity are paramount. Phenyl-hexyl or pentafluorophenyl (PFP) columns are often preferred over standard C18 columns.[1][2] The phenyl groups in the stationary phase provide π-π interactions with the aromatic rings of the analytes, enhancing selectivity for positional isomers.[2] The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to fine-tune the retention and resolution.
-
Experimental Protocol (Example):
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gas Chromatography (GC)
GC can be a powerful tool for isomer separation, particularly when coupled with a mass spectrometer (MS). However, it often requires derivatization.
-
Mechanism & Causality: Phenylbenzoic acids are not sufficiently volatile for direct GC analysis. They must be derivatized, for instance, by silylation, to increase their volatility. The separation is then achieved on a capillary column, where isomers are separated based on their boiling points and interactions with the stationary phase. Liquid crystalline stationary phases have shown unique selectivity for positional isomers.[3]
-
Experimental Protocol (Example):
-
Derivatization: React the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized liquid crystalline phase column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 280 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 290 °C.
-
Capillary Electrophoresis (CE)
CE offers a different separation mechanism based on the charge-to-size ratio of the analytes, making it an excellent orthogonal technique to HPLC.[4]
-
Mechanism & Causality: In Capillary Zone Electrophoresis (CZE), the separation is driven by differences in the electrophoretic mobility of the isomers.[5] At a pH above their pKa values (~4-5), the carboxylic acid group of the isomers will be deprotonated, giving them a negative charge. Subtle differences in their shape and hydrodynamic radius lead to different migration times under an electric field. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can further enhance separation by introducing a pseudostationary phase (micelles) that allows for partitioning based on hydrophobicity.[5][6]
-
Experimental Protocol (Example - CZE):
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium tetraborate buffer, pH 9.2.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Comparative Performance Analysis
The choice between these methods depends on a trade-off between various performance characteristics.
| Parameter | HPLC (Phenyl-Hexyl Column) | GC-FID (Derivatized) | Capillary Electrophoresis (CZE) |
| Resolution (Rs) | Excellent (Rs > 2.0 achievable) | Good to Excellent | Excellent |
| Analysis Time | 10-20 minutes | 15-25 minutes (excluding derivatization) | 5-15 minutes |
| Selectivity (α) | High, tunable with mobile phase | High, dependent on column phase | Very High, orthogonal to HPLC |
| Sample Prep | Minimal (dissolution) | Derivatization required | Minimal (dissolution in BGE) |
| Robustness | High | Moderate (derivatization can be a source of variability) | Moderate (sensitive to buffer composition) |
| Cost per Sample | Moderate | Moderate | Low |
A Framework for Cross-Validation of Analytical Methods
Cross-validation demonstrates that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[7][8] This is crucial when transferring a method between labs or when comparing data from different techniques (e.g., HPLC vs. CE).[9][10] The process is guided by the principles outlined in the ICH Q2(R2) guideline.[7]
The Cross-Validation Workflow
A systematic approach ensures the integrity and reliability of the comparison.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before starting the experiment, establish clear criteria for comparability. For example, the mean results between the two methods should not differ by more than a specified percentage (e.g., ±10%), and precision should meet predefined limits.[11]
-
Select Samples: Analyze a minimum of three concentration levels (low, medium, high) of quality control (QC) samples, with at least three replicates at each level.
-
Execution:
-
Method 1 (e.g., HPLC): Analyze the full set of QC samples.
-
Method 2 (e.g., CE): Analyze the same set of QC samples.
-
-
Statistical Analysis: Compare the datasets obtained from both methods. The goal is to assess both the agreement (bias) and the consistency (precision) between the methods.[12][13]
-
t-Test: To determine if there is a statistically significant difference between the mean results of the two methods.[12][14]
-
F-Test: To compare the variances (precision) of the two methods.[12]
-
Bland-Altman Plot: A graphical method to plot the difference between the two measurements against their average, which helps in visualizing any systematic bias.[15]
-
Interpreting the Results
If the statistical tests show no significant difference between the means and variances, and the results fall within the predefined acceptance criteria, the methods are considered cross-validated. If discrepancies are found, a thorough investigation into the root cause is necessary.
Conclusion and Authoritative Insights
The separation of phenylbenzoic acid isomers requires careful method development, with HPLC on phenyl-based columns and Capillary Electrophoresis offering robust and orthogonal solutions. GC is a viable alternative but introduces the complexity of derivatization.
As a senior scientist, my recommendation is to employ HPLC as the primary workhorse method due to its robustness and widespread availability. However, for method validation and in critical situations such as out-of-specification investigations, having a cross-validated orthogonal method like CE is invaluable. It provides a scientifically sound, independent verification of results, significantly enhancing the trustworthiness of the analytical data package submitted for regulatory review. The cross-validation framework presented here, grounded in ICH principles, provides a reliable pathway to demonstrate the interchangeability and reliability of your chosen analytical procedures.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. welch-us.com [welch-us.com]
- 3. vurup.sk [vurup.sk]
- 4. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. whitman.edu [whitman.edu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmaguru.co [pharmaguru.co]
- 9. e-b-f.eu [e-b-f.eu]
- 10. benchchem.com [benchchem.com]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 13. metrology-journal.org [metrology-journal.org]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of o-Phenylbenzoic Acid
As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to protect the world beyond our benchtops. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of o-Phenylbenzoic acid (also known as 2-biphenylcarboxylic acid), grounded in established safety principles and regulatory compliance.
Hazard Assessment and Causality: Understanding the "Why"
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.
This compound (CAS No. 947-84-2) is a solid organic compound that presents several health hazards.[1][2][3] According to its Safety Data Sheets (SDS), it is classified as:
-
Skin Irritant (Category 2): Can cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritant (Category 2/2A): Poses a risk of serious eye irritation or damage.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust.[1][2][3][4]
While its toxicological properties have not been fully investigated, it may also be harmful if swallowed.[5][6] Environmentally, it should not be released into soil or waterways.[1][2] The primary reason for careful disposal is to mitigate these health risks and prevent environmental contamination.
| Hazard Classification | GHS Category | Potential Effect | Source |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [1][2][4] |
| Serious Eye Damage/Irritation | 2/2A | Causes serious eye irritation | [1][2][4] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation | [1][2][4] |
Upon combustion, this compound can decompose to produce hazardous gases such as carbon monoxide (CO) and carbon dioxide (CO2).[1][3] This is a crucial consideration in the event of a fire and for certain disposal methods like incineration.
The Disposal Workflow: A Self-Validating System
The following workflow provides a logical and safe process for managing this compound waste from generation to disposal. This system is designed to be self-validating, with each step building upon the last to ensure safety and compliance.
Caption: Decision workflow for this compound disposal.
Detailed Protocol: From Bench to Disposal
This protocol provides step-by-step instructions for researchers. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
Part A: Personal Protective Equipment (PPE)
Your first line of defense is appropriate PPE. The choice of PPE is directly dictated by the hazards identified in Section 1.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] This is non-negotiable due to the risk of serious eye irritation.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[1][5] Contaminated gloves should be disposed of after use in accordance with good laboratory practices.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[1] However, if you are handling large quantities or there is a risk of generating significant dust, use a NIOSH-approved respirator.[5]
Part B: Waste Collection and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Select a Waste Container:
-
Rationale: The container must be compatible with the chemical to prevent degradation and leaks.
-
Procedure: Use a clearly labeled, sealable container designated for solid chemical waste. A wide-mouth plastic or glass jar with a screw-top lid is often suitable. Ensure the container is clean and dry before use.
-
-
Label the Container:
-
Rationale: Accurate labeling is a regulatory requirement and essential for the safety of everyone who handles the container.
-
Procedure: Before adding any waste, label the container with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
-
Transferring the Waste:
-
Rationale: The primary goal is to prevent the generation of dust, which can be inhaled and cause respiratory irritation.[2]
-
Procedure: Carefully transfer the solid this compound waste into the designated container using a scoop or spatula. Avoid dropping the material from a height. If possible, perform this transfer in a chemical fume hood or a well-ventilated area.[5] Do not mix with other waste streams.
-
Part C: Storage and Final Disposal
-
Secure and Store the Container:
-
Rationale: Proper storage prevents accidental spills and exposure.
-
Procedure: Keep the waste container tightly closed when not in use. Store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] This storage location should be a designated satellite accumulation area.
-
-
Arrange for Professional Disposal:
-
Rationale: this compound must be disposed of through a licensed and approved waste disposal facility. This is a universal requirement stated across all safety data sheets.[1][4][6][7]
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider. Follow their specific procedures for waste pickup. You will likely need to complete a waste manifest or tag.
-
Crucial Directive: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Never discharge this compound into drains or the environment.[1][2]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Ensure the immediate area is clear and inform your colleagues and lab supervisor.
-
Don PPE: Wear the appropriate PPE as described in Part A.
-
Contain and Clean: For small spills, gently sweep or vacuum the material and place it into your designated hazardous waste container. Avoid actions that generate dust.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention if Exposed:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
-
By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or public well-being.
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling o-Phenylbenzoic Acid: From Hazard Assessment to Disposal
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide provides essential, immediate safety and logistical information for handling o-Phenylbenzoic acid (also known as 2-Biphenylcarboxylic acid), moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to equip you with the knowledge to handle this compound confidently and safely, ensuring both personal protection and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a solid organic compound that, while not acutely toxic in the way of some laboratory reagents, presents tangible hazards that demand respect and proper handling. According to its Globally Harmonized System (GHS) classification, the primary risks are:
-
Skin Irritation (Category 2, H315): Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2, H319): The compound can cause significant eye irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation (Category 3, H335): Inhalation of dust particles may lead to respiratory irritation.[1][2][3]
-
Potential for Harm upon Ingestion, Inhalation, or Skin Absorption: Some safety data sheets (SDS) also classify it as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1]
These classifications are the foundation of our personal protective equipment (PPE) strategy. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact from airborne particles. Therefore, our protective measures must create a reliable barrier against these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it should be tailored to the specific task and the associated risk of exposure. Below is a summary of recommended PPE for handling this compound, followed by a more detailed discussion.
| Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Safety glasses with side shields or chemical splash goggles[3][4][5] | Chemical-resistant gloves (e.g., nitrile)[1][3][4] | Laboratory coat[1][3][5] | Recommended if significant dust is generated; NIOSH-approved respirator (e.g., N95)[3][4] |
| Preparing Solutions | Chemical Fume Hood | Chemical splash goggles[3][5] | Chemical-resistant gloves (e.g., nitrile)[1][3][4] | Laboratory coat[1][3][5] | Not typically required if performed in a fume hood |
| Running Reactions/Work-up | Chemical Fume Hood | Chemical splash goggles[3][5] | Chemical-resistant gloves (e.g., nitrile)[1][3][4] | Laboratory coat[1][3][5] | Not typically required |
Engineering Controls: Minimizing Exposure at the Source
Always handle solid this compound in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control as it draws airborne particles away from the user.[1] For weighing small quantities, a ventilated balance enclosure can also provide adequate protection.
Eye and Face Protection: A Non-Negotiable
Given its classification as a serious eye irritant, appropriate eye protection is mandatory.[2][3][6]
-
Safety glasses with side shields are the minimum requirement for handling small quantities where the risk of splashing is low.
-
Chemical splash goggles should be worn when preparing solutions or when there is any potential for splashing.[3][5]
Hand and Body Protection: Preventing Skin Contact
To prevent skin irritation, wear chemical-resistant gloves.[1][3] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your skin.[4] A standard laboratory coat should be worn to protect your clothing and skin from accidental contamination.[1][3][5]
Respiratory Protection: Addressing Inhalation Risks
When handling larger quantities of this compound or if there is a potential for significant dust generation, respiratory protection is recommended.[4] A NIOSH-approved N95 respirator (or equivalent) will provide adequate protection against airborne particulates.[3][4][5]
Step-by-Step Protocol: Preparing a Stock Solution of this compound
This protocol provides a practical application of the safety principles discussed above.
Objective: To safely prepare a 100 mL of a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol).
Materials:
-
This compound
-
Methanol (or other suitable solvent)
-
100 mL volumetric flask with a stopper
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate PPE (chemical splash goggles, nitrile gloves, lab coat)
Procedure:
-
Preparation and PPE Donning:
-
Ensure your work area within the chemical fume hood is clean and uncluttered.
-
Don your lab coat, chemical splash goggles, and nitrile gloves.
-
-
Weighing the this compound:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully use a spatula to weigh out 1.0 g of this compound. Perform this step gently to minimize dust generation.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the 100 mL volumetric flask.
-
Add approximately 50-60 mL of methanol to the flask.
-
Stopper the flask and gently swirl to dissolve the solid. You may use a sonicator to aid dissolution if necessary.
-
-
Bringing to Final Volume:
-
Once the solid is completely dissolved, carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the flask with the name of the compound, concentration, solvent, date, and your initials.
-
Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6]
-
Spills, Waste Disposal, and Decontamination
Spill Response
In the event of a small spill of solid this compound:
-
Alert others in the immediate area.
-
Wearing your full PPE, gently sweep up the material and place it into a labeled container for hazardous waste.[6] Avoid generating dust.[4][6]
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
Wash your hands thoroughly after the cleanup.
Waste Disposal
Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste in accordance with your institution's and local regulations.[2][4] Do not dispose of it down the drain or in the regular trash.[4][6]
Decontamination
After handling this compound, remove your gloves and wash your hands thoroughly with soap and water.[4] Clean any contaminated surfaces and equipment.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. biosynth.com [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
